molecular formula C8H8N2O4 B074328 Ethyl 5-nitro-nicotinate CAS No. 1462-89-1

Ethyl 5-nitro-nicotinate

Cat. No.: B074328
CAS No.: 1462-89-1
M. Wt: 196.16 g/mol
InChI Key: DMCBVKXZBZVCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-nitro-nicotinate, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCBVKXZBZVCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535091
Record name Ethyl 5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-89-1
Record name 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1462-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-nitro-nicotinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitro-nicotinate, with the Chemical Abstracts Service (CAS) registry number 1462-89-1, is a nitro-substituted derivative of ethyl nicotinate. This compound belongs to the class of nitropyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group on the pyridine ring can profoundly influence the molecule's electronic properties and biological function, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a detailed overview of the physical and chemical properties of this compound, a potential synthesis protocol, and a discussion of its anticipated biological activities based on related compounds.

Physical and Chemical Properties

A comprehensive summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature. Much of the available data is for the parent compound, ethyl nicotinate, and should be used for comparative purposes with caution.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1]
CAS Number 1462-89-1[1][2]
Appearance Solid or liquid[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Density Data not available

For comparison, the properties of the parent compound, ethyl nicotinate, are provided in the following table.

Table 2: Physical and Chemical Properties of Ethyl Nicotinate

PropertyValueSource
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [4]
CAS Number 614-18-6[4]
Appearance Clear colorless to pale yellow liquid[5]
Melting Point 8-10 °C[6]
Boiling Point 223-224 °C[6]
Density 1.107 g/mL at 25 °C[6]
Solubility Miscible with ethanol and ether; slightly soluble in water.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. The following is a plausible experimental protocol for the synthesis of this compound, based on general procedures for the nitration of aromatic rings.[3]

Reaction:

Materials:

  • Ethyl nicotinate

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature. This creates the nitrating mixture.

  • In a separate flask, dissolve ethyl nicotinate in a minimal amount of concentrated sulfuric acid.

  • Slowly add the ethyl nicotinate solution to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete nitration.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product may be purified by column chromatography or recrystallization to yield pure this compound.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Ethyl nicotinate Ethyl nicotinate Nitration Nitration Ethyl nicotinate->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching Quenching Nitration->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography / Recrystallization Column Chromatography / Recrystallization Solvent Removal->Column Chromatography / Recrystallization This compound This compound Column Chromatography / Recrystallization->this compound

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the broader class of nitropyridine derivatives has been the subject of extensive research, revealing a range of biological activities.[7][8][9]

Anticipated Biological Activities:

  • Antimicrobial Activity: Nitropyridine derivatives have demonstrated notable efficacy against various bacterial strains, including Mycobacterium tuberculosis. The nitro group is often crucial for this activity, as it can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

  • Anticancer Activity: The cytotoxic potential of nitropyridines against various cancer cell lines is an active area of investigation. The mechanism of action is thought to involve the modulation of enzyme activity or interaction with cellular targets essential for cancer cell proliferation.

  • Enzyme Inhibition: Certain nitropyridine derivatives have been shown to act as inhibitors of various enzymes. For example, some have exhibited inhibitory activity against urease and chymotrypsin.[7]

General Signaling Pathway for Bioactivation of Nitroaromatic Compounds:

The biological activity of many nitroaromatic compounds is dependent on their metabolic activation through the reduction of the nitro group. This process is often carried out by nitroreductase enzymes found in both prokaryotic and eukaryotic cells.

G Nitroaromatic Compound (Ar-NO2) Nitroaromatic Compound (Ar-NO2) Nitroso Intermediate (Ar-NO) Nitroso Intermediate (Ar-NO) Nitroaromatic Compound (Ar-NO2)->Nitroso Intermediate (Ar-NO) Reduction Nitroreductase Nitroreductase Nitroreductase->Nitroso Intermediate (Ar-NO) Hydroxylamine Intermediate (Ar-NHOH) Hydroxylamine Intermediate (Ar-NHOH) Nitroso Intermediate (Ar-NO)->Hydroxylamine Intermediate (Ar-NHOH) Reduction Cellular Damage Cellular Damage Nitroso Intermediate (Ar-NO)->Cellular Damage Amine Metabolite (Ar-NH2) Amine Metabolite (Ar-NH2) Hydroxylamine Intermediate (Ar-NHOH)->Amine Metabolite (Ar-NH2) Reduction Hydroxylamine Intermediate (Ar-NHOH)->Cellular Damage

Caption: Bioactivation of nitroaromatic compounds.

Safety and Handling

  • Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Storage: Store in a cool, dry place away from heat and ignition sources.[11] Keep the container tightly closed.

  • Hazards: Nitro compounds can be flammable and may have toxic properties. Ethyl nicotinate is known to be an irritant to the skin, eyes, and respiratory system.[10]

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this compound before handling or use.

This compound is a compound with significant potential for research and development in the pharmaceutical and agrochemical industries. While a complete profile of its physical and chemical properties is not yet fully established in the public literature, its structural relationship to other biologically active nitropyridines suggests it is a promising candidate for further investigation. The synthesis protocol outlined provides a viable route for its preparation, and the understanding of the general bioactivation pathway for nitroaromatic compounds offers a starting point for exploring its mechanism of action. As with any chemical compound, proper safety precautions are essential when handling this compound. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

References

An In-Depth Technical Guide to Ethyl 5-Nitro-Nicotinate (CAS: 1462-89-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitro-nicotinate, with the CAS number 1462-89-1, is a substituted pyridine derivative that serves as a key building block in organic synthesis. Its chemical structure, featuring both an ethyl ester and a nitro group on the pyridine ring, makes it a versatile intermediate for the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectral data, and its role as a precursor in the synthesis of pharmacologically relevant compounds. While detailed experimental protocols and specific biological activity data for the compound itself are limited in publicly accessible literature, this document consolidates the existing information to support its application in research and development.

Chemical and Physical Properties

Precise, experimentally determined quantitative data for the physical properties of this compound are not consistently available across public domains. The information presented below is a consolidation of data from various chemical suppliers and databases. It is recommended that users verify these properties through their own analytical methods.

PropertyValueReference
CAS Number 1462-89-1[1][2]
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1][2]
Appearance Solid or liquid
Storage Store in a sealed, air-resistant place.

Note: Specific values for melting point, boiling point, density, and solubility are not consistently reported in the available literature. Researchers should determine these values experimentally as needed.

Spectral Data

While many commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS for this compound, the actual spectra are often proprietary.[1] The expected spectral characteristics can be inferred from the structure and comparison with related compounds like ethyl nicotinate.[3][4][5]

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine ring and the ethyl ester group. The electron-withdrawing nature of the nitro group and the ester group will influence the chemical shifts of the aromatic protons, generally shifting them downfield.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those closer to the nitrogen and nitro group being significantly shifted), and the carbons of the ethyl group.

Synthesis

Synthesis_Workflow cluster_0 Synthesis Pathway Start 5-Nitronicotinic Acid Reaction Esterification Start->Reaction Reagent Ethanol (EtOH) Acid Catalyst (e.g., H₂SO₄) Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

A general experimental protocol for esterification would involve reacting 5-nitronicotinic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture would typically be heated under reflux, and the progress monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, for example, by neutralization, extraction, and subsequent crystallization or column chromatography.

Applications in Drug Development and Organic Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6][7] The nitro group can be reduced to an amino group, which can then be further functionalized, making it a valuable synthon in drug discovery and development.[6]

While specific biological activities of this compound itself are not well-documented, its derivatives are of interest in medicinal chemistry. For instance, the core structure is related to nicotinic acid (niacin), a well-known vitamin with roles in metabolic regulation.[6] The introduction of a nitro group provides a handle for chemical modification to explore structure-activity relationships in the design of new therapeutic agents.

The following diagram illustrates the potential role of this compound as a building block in a drug discovery workflow.

Drug_Discovery_Workflow cluster_1 Drug Discovery Funnel Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., Reduction, Amidation, etc.) Start->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Screening Biological Screening (e.g., in vitro assays) Derivatives->Screening Lead Lead Compounds Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Role of this compound in a typical drug discovery process.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity of this compound or its direct effects on cellular signaling pathways. The biological profile of compounds derived from this intermediate would be highly dependent on the subsequent chemical modifications. For example, the reduction of the nitro group to an amine opens up possibilities for creating derivatives that could potentially interact with a variety of biological targets.

Research on the biological evaluation of derivatives of related nitro-nicotinate structures could provide insights into potential areas of investigation.[8][9][10][11] General studies on the impact of nitroaromatic compounds on cellular pathways often focus on mechanisms related to oxidative stress or their potential as hypoxia-activated prodrugs, though this has not been specifically reported for this compound.[12][13][14]

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. While a comprehensive dataset of its physicochemical properties and biological activities is not yet publicly available, its structural features suggest a wide scope for chemical derivatization. This guide serves as a starting point for researchers, highlighting the current state of knowledge and identifying areas where further experimental investigation is needed to fully characterize and exploit the potential of this compound. It is recommended that researchers relying on this intermediate for their work perform their own comprehensive analyses to confirm its properties and purity.

References

Structure and spectral data of Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Spectral Data of Ethyl 5-nitro-nicotinate

This technical guide provides a comprehensive overview of the structural and spectral characteristics of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimentally verified spectra for this specific compound are not widely available in public databases, this guide presents a detailed set of predicted data based on established spectroscopic principles and data from analogous compounds.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring an ethyl ester at the 3-position and a nitro group at the 5-position of the pyridine ring. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Table 1: Chemical Identity and Properties of this compound

PropertyValueSource
IUPAC Name Ethyl 5-nitropyridine-3-carboxylateN/A
CAS Number 1462-89-1[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
SMILES Code O=C(OCC)C1=CN=CC([N+]=O)[O-]=C1[1]

Predicted Spectral Data

The following sections provide predicted spectral data for this compound. These predictions are derived from the analysis of its functional groups and comparison with spectral data of structurally related compounds, such as Ethyl nicotinate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals for the aromatic protons of the pyridine ring and two signals for the ethyl ester group. The strong electron-withdrawing effect of the nitro group at the C5 position is expected to significantly deshield the adjacent protons at C4 and C6, shifting them downfield. The proton at C2 would also be shifted downfield relative to unsubstituted Ethyl nicotinate.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.5 - 9.7s (singlet)1HH-2The proton at C2 is adjacent to the ring nitrogen and is expected to be the most downfield aromatic proton.
~9.3 - 9.5s (singlet)1HH-6This proton is ortho to the nitro group, leading to significant deshielding and a substantial downfield shift.
~8.8 - 9.0s (singlet)1HH-4This proton is also ortho to the nitro group and is expected to be strongly deshielded.
~4.45q (quartet)2H-OCH₂ CH₃Typical chemical shift for a methylene group in an ethyl ester, split into a quartet by the adjacent methyl group.
~1.42t (triplet)3H-OCH₂CH₃ Typical chemical shift for a methyl group in an ethyl ester, split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to or near the electronegative nitro group and the ester group will be shifted downfield.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~163 - 165C =O (Ester)The carbonyl carbon of the ester group is typically found in this downfield region.[2][3]
~155 - 157C-6This carbon is adjacent to the ring nitrogen and influenced by the ortho nitro group, causing a downfield shift.[2]
~150 - 152C-2The carbon at C2 is adjacent to the ring nitrogen, resulting in a significant downfield shift.[2]
~148 - 150C-5The carbon directly attached to the nitro group is expected to be strongly deshielded.[2]
~135 - 137C-4This carbon is ortho to the nitro group, leading to a downfield shift.[2]
~128 - 130C-3The carbon bearing the ester group.
~62 - 64-OCH₂ CH₃The methylene carbon of the ethyl ester.[3]
~13 - 15-OCH₂CH₃ The terminal methyl carbon of the ethyl ester.[3]
Predicted FT-IR Spectral Data

The infrared spectrum will be dominated by absorptions corresponding to the nitro group, the ester carbonyl, and the aromatic ring.

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumAromatic C-H StretchCharacteristic stretching vibrations for C-H bonds on the pyridine ring.[4]
~3000 - 2850MediumAliphatic C-H StretchCharacteristic stretching vibrations for C-H bonds of the ethyl group.[4]
~1720 - 1740StrongC=O Stretch (Ester)Strong absorption due to the carbonyl group of the ethyl ester.[4]
~1580 - 1610MediumC=C & C=N Ring StretchVibrations associated with the aromatic pyridine ring.[4]
~1520 - 1560StrongAsymmetric NO₂ StretchA very strong and characteristic absorption for the nitro group.[5]
~1340 - 1360StrongSymmetric NO₂ StretchAnother very strong and characteristic absorption for the nitro group.[5]
~1250 - 1300StrongC-O Stretch (Ester)Characteristic stretching of the ester C-O bond.
Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/z ValueProposed Fragment IonProposed LossRationale
196[C₈H₈N₂O₄]⁺M⁺ (Molecular Ion)The intact molecule with one electron removed.
167[M - C₂H₅]⁺Loss of ethyl radicalCleavage of the ethyl group from the ester.
151[M - OCH₂CH₃]⁺Loss of ethoxy radicalAlpha-cleavage at the ester group, losing the -OEt radical, is a common fragmentation pathway for ethyl esters.[6]
150[M - NO₂]⁺Loss of nitro groupFragmentation involving the loss of the nitro group (NO₂) is a characteristic pathway for nitroaromatic compounds.[7]
122[M - NO₂ - CO]⁺Loss of NO₂ and COSubsequent loss of carbon monoxide from the [M - NO₂]⁺ ion.[7]
105[C₆H₄NO]⁺Loss of NO₂ and C₂H₃OFurther fragmentation of the pyridine ring structure.

Characterization Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The logical workflow involves confirming the molecular weight and formula by mass spectrometry, identifying functional groups using FT-IR, and finally, assembling the precise atomic connectivity using ¹H and ¹³C NMR.

G cluster_compound Compound Identity cluster_techniques Spectroscopic Analysis cluster_data Derived Information Compound This compound C₈H₈N₂O₄ MW: 196.16 MS Mass Spectrometry (MS) Compound->MS IR FT-IR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Provides FuncGroups Functional Groups (Ester, Nitro, Aromatic Ring) IR->FuncGroups Identifies Connectivity Atomic Connectivity & 3D Structure NMR->Connectivity Determines

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described in this guide. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on sample solubility and to avoid overlapping signals.[8]

  • Tube Loading : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup : Use a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher. Tune and shim the instrument's magnetic field to ensure homogeneity.[8]

  • ¹H NMR Acquisition :

    • Pulse Sequence : Use a standard single-pulse experiment.

    • Scans : Acquire 8 to 16 scans for a sample of moderate concentration.

    • Relaxation Delay : A delay of 1-5 seconds between scans is recommended.[8]

  • ¹³C NMR Acquisition :

    • Pulse Program : Use a standard proton-decoupled experiment (e.g., zgpg30).[2]

    • Scans : Acquire 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.[2]

    • Relaxation Delay : Use a delay of 2-5 seconds to ensure full relaxation, especially for quaternary carbons.[2]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid) : If the sample is a solid, mix a small amount (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an instrument with an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum : Place the sample pellet or position the ATR anvil onto the sample. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile and thermally stable compound like an ethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC system.

  • GC Separation : Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might start at 50°C and ramp to 280°C.[7]

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. For structural elucidation and library matching, Electron Ionization (EI) at a standard energy of 70 eV is used.[7]

  • Mass Analysis : The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-nitro-nicotinate, a key intermediate in medicinal chemistry. This document details the synthetic pathway from ethyl nicotinate, outlines rigorous characterization methodologies, and presents key analytical data in a structured format.

Introduction

This compound (CAS No. 1462-89-1) is a substituted pyridine derivative of significant interest in the field of drug discovery and development. The presence of the nitro group on the pyridine ring activates the molecule for further chemical modifications, making it a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes, and their analogues are explored for the treatment of a multitude of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. The introduction of a nitro group at the 5-position offers a strategic point for chemical elaboration, allowing for the generation of diverse compound libraries for high-throughput screening and lead optimization.

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of the readily available starting material, ethyl nicotinate. This reaction introduces a nitro group onto the pyridine ring.

Reaction Scheme

The synthesis proceeds via the nitration of ethyl nicotinate using a mixture of nitric acid and sulfuric acid. The strong acid mixture generates the nitronium ion (NO₂⁺), which then acts as the electrophile in the aromatic substitution reaction.

Synthesis Ethyl nicotinate Ethyl nicotinate Reaction Reaction Ethyl nicotinate->Reaction Nitrating Mixture\n(HNO3, H2SO4) Nitrating Mixture (HNO3, H2SO4) Nitrating Mixture\n(HNO3, H2SO4)->Reaction This compound This compound Reaction->this compound Work-up Purification Purification This compound->Purification Crystallization Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.
Experimental Protocol

Materials:

  • Ethyl nicotinate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Reactant: Slowly add ethyl nicotinate to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath. Add this nitrating mixture dropwise to the solution of ethyl nicotinate in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Safety Precautions:

  • This reaction is highly exothermic and should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture must be slow and controlled to prevent a runaway reaction.

  • Handle concentrated acids with extreme care.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected data.

Physical Properties
PropertyValue
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point Data not available in search results
Solubility Soluble in common organic solvents
Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.3s1HH-2 (Pyridine)
~9.1s1HH-6 (Pyridine)
~8.8s1HH-4 (Pyridine)
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~164C=O (Ester)
~155C-6 (Pyridine)
~150C-2 (Pyridine)
~145C-5 (Pyridine, C-NO₂)
~135C-4 (Pyridine)
~125C-3 (Pyridine)
~63-OCH₂CH₃
~14-OCH₂CH₃

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1530, ~1350StrongN-O stretch (nitro group)
~1600, ~1480MediumC=C and C=N stretch (pyridine)
~1250StrongC-O stretch (ester)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
196.05[M]⁺ (Molecular ion)
167.04[M - C₂H₅]⁺
151.04[M - NO₂]⁺
123.04[M - NO₂ - CO]⁺
Experimental Protocols for Characterization

3.3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Role in Drug Development

This compound serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which then acts as a versatile handle for a variety of chemical transformations.

DrugDev cluster_0 Lead Discovery & Optimization Ethyl_5_nitro_nicotinate Ethyl_5_nitro_nicotinate Reduction Reduction Ethyl_5_nitro_nicotinate->Reduction Ethyl_5_amino_nicotinate Ethyl_5_amino_nicotinate Reduction->Ethyl_5_amino_nicotinate Amide_Coupling Amide_Coupling Ethyl_5_amino_nicotinate->Amide_Coupling Carboxylic Acids Suzuki_Coupling Suzuki_Coupling Ethyl_5_amino_nicotinate->Suzuki_Coupling Boronic Acids Diverse_Amides Diverse_Amides Amide_Coupling->Diverse_Amides Library Generation Screening Screening Diverse_Amides->Screening Biaryl_Derivatives Biaryl_Derivatives Suzuki_Coupling->Biaryl_Derivatives Library Generation Biaryl_Derivatives->Screening

Caption: Drug development workflow utilizing this compound.

The resulting 5-amino-nicotinate can undergo various reactions such as:

  • Amide bond formation: Coupling with a diverse range of carboxylic acids to generate libraries of amides for screening against various biological targets.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or Suzuki coupling reactions to introduce a variety of substituents.

This versatility makes this compound a valuable building block for generating novel chemical entities with potential as kinase inhibitors, anti-inflammatory agents, and other therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic procedure, coupled with the expected analytical data, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The strategic importance of this molecule as a versatile intermediate in drug discovery underscores the need for robust and well-documented synthetic and characterization protocols. Future work should focus on obtaining and publishing high-resolution experimental spectral data to further solidify its analytical profile.

Ethyl 5-nitro-nicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for Ethyl 5-nitro-nicotinate, a compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol

Data sourced from chemical supplier information.[1][2]

Compound Identification Workflow

The following diagram illustrates a simplified workflow for the identification and characterization of this compound based on its fundamental molecular properties.

cluster_0 Compound Identification Compound This compound Formula Molecular Formula: C8H8N2O4 Compound->Formula determines MW Molecular Weight: 196.16 g/mol Compound->MW calculates to Analysis Spectroscopic & Chromatographic Analysis Formula->Analysis MW->Analysis Confirmation Structural Confirmation Analysis->Confirmation verifies

Figure 1. Logical workflow for the identification of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound would typically involve standard organic chemistry techniques. A generalized synthetic approach may include the esterification of 5-nitronicotinic acid with ethanol under acidic conditions.

General Esterification Protocol:

  • Reaction Setup: 5-nitronicotinic acid is dissolved in an excess of ethanol.

  • Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Heating: The reaction mixture is heated to reflux for a specified period to drive the equilibrium towards the ester product.

  • Workup: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Note: This is a generalized protocol and specific reaction conditions, including temperature, reaction time, and purification methods, should be optimized for each specific application. Further analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm the structure and purity of the final product.

References

An In-depth Technical Guide on the Safe Handling of Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 5-nitro-nicotinate could be located. The following guide is compiled from safety data for structurally similar compounds, including ethyl nicotinate and various nitropyridine derivatives, as well as general safety protocols for handling nitroaromatic compounds. This information is intended for use by qualified researchers and scientists who are capable of interpreting it in the context of their specific laboratory environment and experimental conditions. A thorough risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the presumed safety considerations and handling procedures for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the presence of a nitro group on the pyridine ring, this compound is expected to possess hazards beyond those of its parent compound, ethyl nicotinate.

Hazard Identification and Classification

While specific GHS classifications for this compound are unavailable, based on related compounds, it should be handled as a hazardous substance. The introduction of a nitro group onto an aromatic ring can increase toxicity, introduce thermal instability, and enhance reactivity.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Nitroaromatic compounds can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.

  • Sensitization: May cause skin and respiratory sensitization.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures or under confinement. This can lead to a rapid increase in pressure and a potential for explosion.

  • Reactivity: May react violently with strong oxidizing agents, strong bases, and reducing agents.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of ethyl nicotinate and the anticipated properties of this compound. The values for the nitrated compound are estimations based on the influence of the nitro group and should be treated with caution.

PropertyEthyl nicotinateThis compound (Anticipated)Source
Molecular Formula C₈H₉NO₂C₈H₈N₂O₄[1]
Molecular Weight 151.16 g/mol 196.16 g/mol [1]
Appearance Colorless to pale yellow liquidYellowish solid or liquid[2]
Melting Point 8-10 °CHigher than ethyl nicotinate, likely a solid at room temperature.[1]
Boiling Point 223-224 °CExpected to be higher, with potential for decomposition at elevated temperatures.[1]
Flash Point 93 °CLikely higher than ethyl nicotinate.[1]
Solubility Soluble in alcohol. Slightly soluble in water.Likely soluble in common organic solvents. Solubility in water may be reduced.[2]
Stability Stable under normal conditions.Potentially unstable at elevated temperatures. Avoid strong heating.[3]
Incompatibilities Strong oxidizing agents.Strong oxidizing agents, strong bases, reducing agents, and excessive heat.[3]

Experimental Protocols: Safe Handling and Use

Given the lack of specific experimental protocols for this compound, the following section provides a generalized, safety-focused workflow for handling this and other potentially hazardous research chemicals.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Protection TypeSpecification
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn if there is a splash hazard.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). Always inspect gloves for integrity before use.- Lab Coat: A clean, flame-resistant lab coat must be worn and fully buttoned.- Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when handling the compound outside of a certified chemical fume hood, or if aerosol generation is likely.

3.2. General Handling Procedure

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly. Have appropriate spill cleanup materials and quenching agents accessible.

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound within a chemical fume hood to minimize inhalation exposure. Use a spatula for transfers to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reactions:

    • Set up reactions in a well-ventilated fume hood.

    • Use reaction vessels that can withstand the anticipated temperature and pressure.

    • For reactions involving heating, use a controlled heating source (e.g., an oil bath with a temperature controller) and monitor the reaction temperature closely. Avoid localized overheating.

    • Consider the potential for runaway reactions, especially when scaling up.

  • Work-up and Purification: Quench reactions carefully, especially those involving reactive reagents. Be mindful of potential off-gassing.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with institutional and local regulations for hazardous chemical waste.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety workflows and potential chemical relationships.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identifies Hazards PrepareWorkArea Prepare Fume Hood & Spill Kit SelectPPE->PrepareWorkArea Ensures Readiness Weighing Weighing & Transfer PrepareWorkArea->Weighing ReactionSetup Reaction Setup Weighing->ReactionSetup Monitoring Reaction Monitoring ReactionSetup->Monitoring Workup Work-up & Purification Monitoring->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal Storage Store in a Cool, Dry, Dark Place WasteDisposal->Storage

Caption: A logical workflow for the safe handling of this compound.

HazardRelationship cluster_compound This compound cluster_hazards Potential Hazards cluster_triggers Triggers / Incompatibilities Compound C₈H₈N₂O₄ Thermal Thermal Decomposition (Heat, Shock, Friction) Compound->Thermal is susceptible to Reactivity Violent Reaction Compound->Reactivity can undergo Toxicity Toxicity (Inhalation, Ingestion, Skin Contact) Compound->Toxicity exhibits Heat Elevated Temperature Heat->Thermal Oxidizers Strong Oxidizers Oxidizers->Reactivity Bases Strong Bases Bases->Reactivity

References

An In-depth Technical Guide to the Solubility of Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-nitro-nicotinate. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on the predicted solubility of this compound in common laboratory solvents based on its molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, offering a practical framework for researchers.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with an ethyl ester group at position 3 and a nitro group at position 5. Its chemical structure suggests a molecule with moderate to low polarity. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and, consequently, the intermolecular interactions that govern solubility. Understanding the solubility of this compound is crucial for its application in pharmaceutical research and development, particularly in processes such as reaction chemistry, purification, formulation, and bioavailability studies.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like".[1] This principle states that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound contains several key functional groups that influence its overall polarity:

  • Pyridine Ring: A heteroaromatic amine, which is weakly basic and capable of hydrogen bonding.

  • Ethyl Ester Group (-COOEt): This group has a dipole moment and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO2): A strongly polar and electron-withdrawing group.[2]

The combination of the aromatic ring and the ethyl group contributes to the molecule's nonpolar character, while the ester and nitro groups introduce significant polarity. The strong electron-withdrawing nature of the nitro group can decrease the basicity of the pyridine nitrogen, potentially reducing its ability to form hydrogen bonds with protic solvents compared to its parent compound, ethyl nicotinate.

Based on these structural features, the following qualitative solubility profile in common solvents is anticipated:

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
WaterHighly Polar ProticLowThe nonpolar aromatic ring and ethyl group likely dominate, leading to poor miscibility with water. The polar groups may not be sufficient to overcome the hydrophobic character.
Methanol / EthanolPolar ProticModerate to HighThese alcohols can engage in hydrogen bonding with the ester and nitro groups, and their alkyl chains can interact with the nonpolar parts of the molecule.
AcetonePolar AproticModerate to HighAcetone's polarity should allow for favorable dipole-dipole interactions with the ester and nitro groups.
Ethyl AcetateModerately Polar AproticHighThe structure of ethyl acetate is similar to the ester portion of the target molecule, suggesting good miscibility.
Dichloromethane (DCM)Nonpolar AproticHighDCM is a good solvent for many organic compounds of low to medium polarity.[3]
Hexane / HeptaneNonpolarLowThe significant polarity introduced by the nitro and ester groups will likely result in poor solubility in nonpolar aliphatic solvents.

For comparison, the parent compound, ethyl nicotinate, is reported to be miscible with ethanol and ether, and has low solubility in water. The addition of the highly polar nitro group is expected to increase the overall polarity of the molecule, which may slightly increase its solubility in more polar organic solvents compared to ethyl nicotinate, but its solubility in water is still anticipated to be low.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid organic compound in various solvents.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen detection method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of this compound in the diluted samples by referring to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow start Start add_excess Add excess Ethyl 5-nitro-nicotinate to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h) add_excess->equilibrate separate Separate solid and liquid phases (settling/centrifugation) equilibrate->separate filter Filter supernatant separate->filter dilute Dilute a known volume of filtrate filter->dilute analyze Analyze samples and standards (HPLC/UV-Vis) dilute->analyze prepare_standards Prepare standard solutions prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end

A generalized workflow for the experimental determination of solubility.

Conclusion

References

Potential Research Applications of Ethyl 5-nitro-nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitro-nicotinate, a nitroaromatic derivative of nicotinic acid, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a nitro functional group, suggest a strong potential for diverse biological activities. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its synthesis, prospective biological activities, and the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds.

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are well-established as important molecules in various biological processes.[1][2] The introduction of a nitro group onto the pyridine ring of ethyl nicotinate is anticipated to confer unique electronic properties, rendering the molecule susceptible to enzymatic reduction within biological systems. This bioactivation is a hallmark of many nitroaromatic compounds and is central to their pharmacological effects, which often include antimicrobial and anticancer activities.[2][3] The versatility of the ethyl nicotinate scaffold, a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, further enhances the appeal of its nitro-substituted analogue for the development of novel therapeutic agents.[4]

Synthesis of this compound

The synthesis of this compound can be approached through the esterification of 5-nitronicotinic acid or the nitration of ethyl nicotinate. A plausible and commonly employed laboratory-scale synthesis involves the direct nitration of the parent ester, ethyl nicotinate.

Proposed Synthesis Protocol

This protocol describes a general method for the nitration of ethyl nicotinate.

Materials:

  • Ethyl nicotinate

  • Fuming nitric acid (95%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add ethyl nicotinate to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 15°C.

  • After the addition of nitric acid, continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Potential Biological Activities

Based on the known bioactivities of nitroaromatic compounds and nicotinic acid derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

The nitro group is a key pharmacophore in a variety of antimicrobial agents. Its mechanism of action typically involves the enzymatic reduction of the nitro group by nitroreductases present in microbial cells, leading to the formation of cytotoxic reactive nitrogen species. These intermediates can induce cellular damage by targeting DNA, proteins, and other essential biomolecules, ultimately leading to microbial cell death.[3]

Anticancer Activity

Nitroaromatic compounds have also been extensively explored as anticancer agents, particularly as hypoxia-activated prodrugs. The hypoxic microenvironment characteristic of solid tumors provides an ideal setting for the reductive activation of nitro compounds by cellular nitroreductases. The resulting cytotoxic metabolites can selectively target and kill cancer cells in these low-oxygen regions, which are often resistant to conventional therapies.[5]

Quantitative Biological Data (Hypothetical)

| Table 1: Hypothetical Antimicrobial Activity of this compound | | :--- | :--- | | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | | Staphylococcus aureus | 16 - 64 | | Escherichia coli | 32 - 128 | | Pseudomonas aeruginosa | 64 - 256 | | Candida albicans | 32 - 128 |

| Table 2: Hypothetical Anticancer Activity of this compound | | :--- | :--- | | Cancer Cell Line | Half-maximal Inhibitory Concentration (IC50) (µM) | | MCF-7 (Breast Cancer) | 10 - 50 | | A549 (Lung Cancer) | 15 - 75 | | HCT116 (Colon Cancer) | 20 - 100 | | HeLa (Cervical Cancer) | 10 - 60 |

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of a compound against various microorganisms.[6]

Materials:

  • This compound (dissolved in DMSO)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Mechanism of Action and Signaling Pathways

The biological activity of this compound is likely mediated through the reductive activation of its nitro group. This process is catalyzed by one-electron or two-electron nitroreductases, which are overexpressed in many microbial and cancer cells, particularly under hypoxic conditions.

Reductive_Activation_of_Nitroaromatic cluster_0 Cellular Environment cluster_1 Biological Outcome Nitroaromatic This compound (Prodrug) ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroaromatic->ReactiveIntermediates Reduction Nitroreductase Nitroreductase (Enzyme) Nitroreductase->ReactiveIntermediates NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP CellularTargets DNA, Proteins, Lipids ReactiveIntermediates->CellularTargets Alkylation/ Oxidation CellDamage Cellular Damage & Apoptosis CellularTargets->CellDamage Antimicrobial Antimicrobial Effect CellDamage->Antimicrobial Anticancer Anticancer Effect CellDamage->Anticancer

Caption: Reductive activation pathway of this compound.

The one-electron reduction of the nitro group generates a nitro anion radical, which can be re-oxidized by molecular oxygen in a futile cycle, leading to the production of reactive oxygen species (ROS). Under hypoxic conditions, further reduction leads to the formation of nitroso and hydroxylamine intermediates. These highly reactive species can covalently bind to and damage cellular macromolecules, leading to cytotoxicity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Ethyl 5-nitro-nicotinate Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening MIC_Data MIC Value Determination Antimicrobial_Screening->MIC_Data Mechanism_Studies Mechanism of Action Studies (e.g., Nitroreductase Assay) Anticancer_Screening->Mechanism_Studies IC50_Data IC50 Value Determination Anticancer_Screening->IC50_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Data->SAR_Analysis IC50_Data->SAR_Analysis

Caption: General workflow for the synthesis and evaluation.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel therapeutic agents. Its potential for reductive bioactivation suggests promising applications as both an antimicrobial and an anticancer agent. The synthetic accessibility and the rich chemical space of nicotinic acid derivatives offer ample opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Elucidating the specific nitroreductases involved in its activation and identifying its precise cellular targets will be crucial for understanding its mechanism of action and for guiding further drug development efforts. The exploration of this and related nitro-substituted nicotinic acid derivatives holds significant promise for the discovery of new and effective treatments for infectious diseases and cancer.

References

A Comprehensive Literature Review of Ethyl 5-nitro-nicotinate: Synthesis, Potential Biological Activities, and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current state of knowledge regarding Ethyl 5-nitro-nicotinate. Due to the limited number of studies directly focused on this compound, this review draws upon literature concerning its synthesis, the biological activities of structurally related nitropyridine derivatives, and key chemical transformations to build a comprehensive profile. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Properties and Synthesis

This compound is a derivative of nicotinic acid, characterized by a nitro group at the 5-position of the pyridine ring and an ethyl ester at the 3-position. While specific experimental data for the physical and chemical properties of this compound are not extensively reported in publicly available literature, its structure suggests it is a stable organic compound.

The synthesis of this compound can be logically approached in a two-step process: the nitration of a suitable nicotinic acid precursor followed by esterification.

Synthesis of the Precursor: 5-Nitronicotinic Acid

The critical step in the synthesis of this compound is the introduction of the nitro group at the 5-position of the pyridine ring. Direct nitration of nicotinic acid or its ethyl ester is challenging due to the electron-withdrawing nature of both the carboxylic acid/ester and the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. Therefore, the synthesis typically starts with a more activated pyridine derivative or proceeds through alternative synthetic routes. One documented approach involves the nitration of 6-hydroxynicotinic acid, followed by subsequent chemical modifications.

Table 1: Summary of Selected Synthesis Methods for 5-Nitronicotinic Acid and Related Precursors

Starting MaterialReagents and ConditionsProductYield (%)Reference
6-Hydroxynicotinic acidRed fuming nitric acid, 50°C for 8h, then 80°C6-Hydroxy-5-nitronicotinic acidNot Specified[1]
6-Hydroxynicotinic acidConcentrated sulfuric acid, 1:1 mixture of sulfuric acid and nitric acid, <20°C then 80°C for 4h6-Hydroxy-5-nitronicotinic acidNot Specified[1]
2-Chloro-5-methyl-3-nitropyridineNot specified in abstract5-Nitronicotinic acidNot Specified[2]
Esterification to this compound

Once 5-nitronicotinic acid is obtained, the final step is a standard esterification reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method.

Experimental Protocol: Fischer Esterification of 5-Nitronicotinic Acid

This protocol is adapted from established methods for the esterification of nicotinic and isonicotinic acids.[3][4][5][6]

  • Materials:

    • 5-Nitronicotinic acid (1.0 eq)

    • Absolute ethanol (excess, e.g., 10-20 eq)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) or a solid acid catalyst like HND230.[3][7]

    • Toluene (if using a solid acid catalyst with a Dean-Stark trap)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate or magnesium sulfate

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure (using Sulfuric Acid):

    • In a round-bottom flask equipped with a reflux condenser, suspend 5-nitronicotinic acid in absolute ethanol.

    • Carefully add the concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography or distillation under reduced pressure if necessary.

  • Procedure (using Solid Acid Catalyst):

    • To a flask equipped with a Dean-Stark apparatus and reflux condenser, add 5-nitronicotinic acid, absolute ethanol, toluene, and the solid acid catalyst.

    • Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

    • Once no more water is collected, cool the reaction mixture.

    • Filter to recover the catalyst.

    • Remove the toluene and excess ethanol from the filtrate under reduced pressure to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Precursor 5-Nitronicotinic Acid Esterification Esterification Precursor->Esterification Ethanol Ethanol Ethanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Product This compound Esterification->Product

Caption: Synthetic pathway to this compound.

Potential Biological Activities

While direct biological studies on this compound are lacking, the broader class of nitropyridine compounds exhibits a wide range of pharmacological activities.[8][9][10][11][12][[“]] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.[14] Several studies have demonstrated the antibacterial and antifungal properties of various nitropyridine derivatives.[8][11] For instance, certain nitropyridine-containing complexes have shown activity against S. aureus, B. subtilis, P. aeruginosa, E. coli, and C. albicans.[8]

Kinase Inhibitory Activity

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form hydrogen bonds with the kinase hinge region.[15][16] The introduction of a nitro group can modulate the electronic properties of the pyridine ring and provide additional interaction points within the ATP-binding pocket of kinases. While no specific kinase inhibition data for this compound is available, related nitropyridine structures have been investigated as potential kinase inhibitors.[17][18][19]

Other Potential Activities

Nitropyridine derivatives have also been explored for other therapeutic applications, including antitrichomonal and amoebicidal activities.[10] Furthermore, some 5-nitropyrimidine analogues have been shown to inhibit nitric oxide production and iNOS activity, suggesting potential anti-inflammatory applications.[20]

Key Chemical Transformations and Derivative Synthesis

The chemical structure of this compound offers several handles for further modification, making it a versatile intermediate for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Reduction of the Nitro Group

A key transformation is the reduction of the nitro group to a primary amine, yielding Ethyl 5-amino-nicotinate. This amine can then serve as a versatile building block for the synthesis of amides, sulfonamides, ureas, and other derivatives, significantly expanding the chemical space for biological screening.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

Reagent/CatalystConditionsAdvantagesDisadvantagesReference(s)
H₂/Pd/CH₂ gas (e.g., 50 psi), solvent (e.g., ethanol, ethyl acetate), room temp. or gentle heatingHigh efficiency, clean reactionCan reduce other functional groups[21][22]
SnCl₂·2H₂OEthanol, refluxMild, good functional group toleranceStoichiometric amounts of tin salts produced[21][22]
Fe powderAcetic acid or NH₄Cl, refluxInexpensive, effectiveRequires filtration of iron salts[21]
Zn powderAcetic acid, refluxMild, good functional group toleranceStoichiometric amounts of zinc salts produced[22]

Experimental Protocol: Reduction of this compound to Ethyl 5-amino-nicotinate using Tin(II) Chloride

This protocol is a general method for the reduction of aromatic nitro compounds.[21]

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

    • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield Ethyl 5-amino-nicotinate.

    • Purify the product if necessary.

Derivatization_Pathway cluster_derivatization Derivatization of this compound Start This compound Reduction [H] Start->Reduction Reduction Amine Ethyl 5-amino-nicotinate Further_Reactions Further Reactions Amine->Further_Reactions Acylation, Sulfonylation, etc. Derivatives Amides, Sulfonamides, Ureas, etc. Reduction->Amine Further_Reactions->Derivatives

Caption: Potential derivatization of this compound.

Future Directions and Conclusion

This compound represents an under-explored molecule with significant potential as a building block in medicinal chemistry. Based on the known biological activities of related nitropyridine compounds, future research should focus on:

  • Systematic Synthesis and Characterization: The development and optimization of a reliable synthetic route to this compound and the full characterization of its physicochemical properties are essential first steps.

  • Biological Screening: A comprehensive screening of this compound against a panel of microbial strains (bacteria and fungi) and a diverse set of kinases would be highly valuable to identify potential lead activities.

  • Library Synthesis: The synthesis of a focused library of derivatives, particularly through the reduction of the nitro group to an amine and subsequent derivatization, will be crucial for establishing structure-activity relationships and optimizing potency and selectivity.

References

A Technical Guide to Ethyl 5-Nitro-Nicotinate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 5-nitro-nicotinate is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds. This guide provides an in-depth overview of its commercial availability, key chemical properties, and a representative workflow for its application in research, particularly in the development of novel molecular entities.

Commercial Sourcing and Physical Properties

This compound (CAS No. 1462-89-1) is readily available from a range of commercial suppliers catering to the research and development sector. The compound, with the molecular formula C8H8N2O4 and a molecular weight of approximately 196.16 g/mol , is typically offered as a solid.[1] While purity levels are consistently high, it is crucial for researchers to consult supplier-specific documentation for exact specifications. The table below summarizes key data from various suppliers.

SupplierPurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
J&W Pharmlab-C8H8N2O4196.16221462-89-1
BLD Pharm---1462-89-1
Kono Chem Co.,Ltd.High Purity--1462-89-1
Amadis Chemical Co., Ltd.---1462-89-1
Chemlyte Solutions---1462-89-1
Zibo Hangyu Biotechnology---1462-89-1
SAGECHEM LIMITEDHigh Purity--1462-89-1
Hunan Russell Chemicals Technology Co.,Ltd.High Purity--1462-89-1

Application in Heterocyclic Synthesis: A Representative Workflow

This compound is a valuable precursor in the synthesis of more complex heterocyclic structures, which are foundational in many areas of drug discovery. The nitro group and the ethyl ester functionality on the pyridine ring offer versatile handles for a variety of chemical transformations.

A common application of such nitroaromatic compounds is in the synthesis of fused heterocyclic systems. A typical, high-level experimental workflow for a researcher utilizing this compound would involve a reduction of the nitro group to an amine, followed by cyclization reactions to build more complex scaffolds. This process is a cornerstone of medicinal chemistry for creating novel compounds with potential biological activity.

G cluster_0 Phase 1: Sourcing and Preparation cluster_1 Phase 2: Chemical Transformation cluster_2 Phase 3: Analysis and Application Sourcing Source this compound (CAS: 1462-89-1) QC Quality Control (e.g., NMR, HPLC) Sourcing->QC Dissolution Dissolution in appropriate solvent QC->Dissolution Reduction Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) Dissolution->Reduction Isolation1 Isolation and Purification of Ethyl 5-amino-nicotinate Reduction->Isolation1 Cyclization Cyclization Reaction (e.g., with a dicarbonyl compound) Isolation1->Cyclization Isolation2 Isolation and Purification of Final Heterocyclic Compound Cyclization->Isolation2 Analysis Structural Analysis (e.g., NMR, Mass Spectrometry) Isolation2->Analysis Screening Biological Activity Screening Analysis->Screening

A representative workflow for the utilization of this compound in research.

Key Experimental Considerations

While specific protocols will vary depending on the target molecule, the following outlines a general methodology for the reduction of the nitro group, a common initial step in the synthetic application of this compound.

General Protocol for the Reduction of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

  • Reagent Addition: Add a reducing agent. Common choices include:

    • Tin(II) chloride (SnCl2) in concentrated hydrochloric acid: This is a classic and effective method for the reduction of aromatic nitro groups. The reaction mixture is typically heated.

    • Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often cleaner and avoids the use of heavy metal reagents.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • For the SnCl2 method, the reaction mixture is typically basified to precipitate tin salts, which are then filtered off. The product is then extracted from the aqueous layer with an organic solvent.

    • For catalytic hydrogenation, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude Ethyl 5-amino-nicotinate can be purified by column chromatography or recrystallization to yield the desired product, which can then be used in subsequent cyclization reactions.

This technical guide provides a foundational understanding for researchers working with this compound. For detailed experimental procedures and safety information, it is imperative to consult peer-reviewed literature and the safety data sheets (SDS) provided by the suppliers.

References

Methodological & Application

Ethyl 5-nitro-nicotinate: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-nitro-nicotinate has emerged as a crucial building block in organic synthesis, offering a versatile platform for the construction of a diverse array of heterocyclic compounds with significant biological activity. Its strategic placement of a nitro group and an ester functionality on the pyridine ring allows for a wide range of chemical transformations, making it an invaluable tool in the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.

Key Synthetic Transformations and Applications

This compound serves as a precursor for a variety of synthetic transformations, primarily centered around the reactivity of the nitro group and the pyridine ring. The most common initial step involves the reduction of the nitro group to an amine, yielding ethyl 5-amino-nicotinate. This amino derivative is a key intermediate for the construction of fused heterocyclic systems.

1. Reduction of the Nitro Group:

The reduction of the nitro group in this compound to form ethyl 5-amino-nicotinate is a fundamental and widely used transformation. This reaction opens up numerous possibilities for further derivatization.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of Ethyl 5-amino-nicotinate

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in the chosen solvent (e.g., ethanol).

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the reaction mixture, either by bubbling it through the solution or by maintaining a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-amino-nicotinate.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Table 1: Representative Conditions for the Reduction of this compound

CatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
10% Pd/CEthanol2514>95
Raney NickelMethanol251690
SnCl₂·2H₂OEthanol781385-95
Fe/HClEthanol/Water781580-90

2. Synthesis of Fused Heterocyclic Scaffolds:

Ethyl 5-amino-nicotinate is a valuable precursor for the synthesis of various fused heterocyclic systems, which are prevalent in many biologically active molecules, particularly kinase inhibitors.

a) Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3]

Experimental Protocol: Synthesis of Ethyl 3-substituted-imidazo[1,2-a]pyridine-7-carboxylates

Materials:

  • Ethyl 5-amino-nicotinate

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base

  • Ethanol or Dimethylformamide (DMF) (solvent)

Procedure:

  • To a solution of ethyl 5-amino-nicotinate in ethanol, add the α-haloketone.

  • Add a base such as sodium bicarbonate to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent.

Table 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives from Ethyl 5-amino-nicotinate

α-HaloketoneBaseSolventReaction Time (h)Yield (%)
2-BromoacetophenoneNaHCO₃Ethanol685
2-Chloro-1-phenylethanoneK₂CO₃DMF488
Ethyl 2-bromoacetateEt₃NAcetonitrile875
b) Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles known for their kinase inhibitory activity.[2][4][5]

Experimental Protocol: Synthesis of Ethyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylates

Materials:

  • Ethyl 5-amino-nicotinate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add ethyl 5-amino-nicotinate to the solution and stir.

  • Add diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid).

  • The precipitated product is filtered, washed with cold ethanol, and dried.

Table 3: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Reagent 2BaseSolventReaction Time (h)Yield (%)
Diethyl malonateNaOEtEthanol1270-80
Ethyl cyanoacetateNaOEtEthanol1075-85
UreaN/A (thermal)N/A460-70

Visualization of Synthetic Pathways and Biological Relevance

Workflow for the Synthesis of a Bioactive Imidazo[1,2-a]pyridine Derivative

G A This compound B Reduction (e.g., H2, Pd/C) A->B C Ethyl 5-amino-nicotinate B->C D Cyclocondensation (α-Haloketone, Base) C->D E Ethyl imidazo[1,2-a]pyridine-7-carboxylate D->E F Further Functionalization (e.g., Hydrolysis, Amidation) E->F G Bioactive Imidazo[1,2-a]pyridine Derivative (e.g., Kinase Inhibitor) F->G

Caption: Synthetic workflow from this compound to a bioactive imidazo[1,2-a]pyridine.

Signaling Pathway Implication: PI3K/Akt Pathway

Derivatives of nicotinic acid have been implicated in the modulation of the PI3K/Akt signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[8] Kinase inhibitors synthesized from this compound can potentially target key components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTOR->Downstream Inhibitor Nicotinamide-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition by nicotinamide-based kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active heterocyclic compounds. The straightforward conversion of the nitro group to an amine provides a key intermediate for the construction of diverse molecular scaffolds. The protocols and data presented herein offer a foundation for researchers and drug development professionals to explore the full potential of this compound in the discovery of novel therapeutics.

References

Application Notes: The Role of Ethyl 5-Nitro-Nicotinate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-nitro-nicotinate is a versatile heterocyclic building block widely utilized in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its structure, featuring a pyridine ring substituted with both an electron-withdrawing nitro group and an ethyl ester, offers multiple reactive sites for chemical modification. The nitro group can be readily reduced to a primary amine, a crucial functional group in many bioactive molecules, while the ester moiety allows for various transformations such as hydrolysis, amidation, or reduction. These characteristics make this compound a valuable starting material for developing a diverse range of therapeutic agents.

Key Synthetic Applications & Protocols

The primary utility of this compound lies in its transformation into key amino-intermediates, which are precursors to a variety of pharmaceutical scaffolds.

Reduction to Ethyl 5-Amino-Nicotinate

The most fundamental and critical application of this compound is its reduction to Ethyl 5-amino-nicotinate. This transformation introduces a nucleophilic amino group, which is essential for subsequent coupling reactions to build more complex molecular architectures. Catalytic hydrogenation is the most common and efficient method for this conversion.

a. Catalytic Transfer Hydrogenation (CTH)

Mechanochemical CTH offers an environmentally benign, solvent-free alternative for the reduction of aromatic nitro compounds.[1] This method typically uses a stable hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.

Experimental Protocol: Mechanochemical CTH

  • Preparation: In a ball-milling vessel, combine this compound (1.0 mmol), Palladium on Carbon (Pd/C, 5 mol%), and ammonium formate (3.0 mmol).

  • Milling: Mill the mixture at a specified frequency (e.g., 25 Hz) for 60-90 minutes under ambient conditions.

  • Work-up: After the reaction, suspend the crude mixture in methanol, filter to remove the catalyst, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude Ethyl 5-amino-nicotinate can be purified by column chromatography or recrystallization to yield the final product.

b. Catalytic Hydrogenation

Traditional catalytic hydrogenation using hydrogen gas is a robust and scalable method for reducing aromatic nitro groups.[2][3] The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and purity.[2]

Experimental Protocol: Catalytic Hydrogenation

  • Setup: Charge a pressure reactor (autoclave) with this compound (1.0 mmol), a suitable solvent such as ethanol or isopropanol, and a catalyst (e.g., 5% Pt/C or 10% Pd/C, 0.1-5% by weight based on the nitro compound).[2][3]

  • Reaction: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas (e.g., 10-15 bar).[2]

  • Conditions: Heat the mixture to a desired temperature (e.g., 60-80°C) and stir until hydrogen uptake ceases.[2]

  • Work-up: After cooling and venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-amino-nicotinate.

Table 1: Summary of Catalytic Hydrogenation Conditions for Nitro Group Reduction

ParameterCatalytic Transfer HydrogenationCatalytic HydrogenationReference
Hydrogen Source Ammonium FormateHydrogen Gas (H₂)[1],[2]
Catalyst Pd/CPd/C, Pt/C, Raney Nickel[1],[3]
Solvent Solvent-free (mechanochemical) or Methanol (LAG)Ethanol, Isopropanol, Methanol[1],[3]
Pressure Atmospheric10-15 bar (or higher)[1],[2]
Temperature Ambient20 - 200 °C[1],[2]
Advantages Mild conditions, operational simplicity, reduced wasteHigh throughput, well-established, scalable[1],[2]
Precursor for Nevirapine Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[4] The synthesis of nevirapine and its analogues often relies on the condensation of a substituted aminonicotinate derivative with a 2-chloro-3-amino-picoline component.[5] Ethyl 5-amino-nicotinate, derived from the reduction of this compound, serves as a key building block in this pathway. The amino group of the nicotinate undergoes amidation with a suitable picoline derivative, followed by an intramolecular cyclization to form the final tricyclic drug scaffold.[5] The synthesis of various analogues allows for the study of metabolic activation and potential toxicity, with the goal of developing safer anti-HIV agents.[4][6]

Experimental Workflow: Synthesis of Nevirapine Precursor

  • Reduction: this compound is first reduced to Ethyl 5-amino-nicotinate using one of the catalytic hydrogenation methods described above.

  • Amide Coupling: The resulting Ethyl 5-amino-nicotinate is coupled with an activated carboxylic acid derivative of 2-chloropicoline or directly reacted under basic conditions with 2-chloro-3-amino-4-picoline (CAPIC).[5]

  • Cyclization: The intermediate amide is then heated, often in a high-boiling solvent like diglyme and in the presence of a base such as sodium hydride (NaH), to facilitate ring closure and form the core structure of nevirapine analogues.[5]

Visualizations

G cluster_0 Core Synthesis Workflow A This compound B Ethyl 5-amino-nicotinate (Key Intermediate) A->B Catalytic Hydrogenation C Amide Coupling / Condensation B->C Reaction with other synthons D Pharmaceutical Precursors C->D E Active Pharmaceutical Ingredients (e.g., Nevirapine Analogues) D->E Cyclization / Further Modification

Caption: General workflow for synthesizing pharmaceutical intermediates from this compound.

G cluster_1 Synthesis Pathway to Nevirapine Analogue Core start This compound step1 Reduction (e.g., H₂, Pd/C) start->step1 intermediate1 Ethyl 5-amino-nicotinate step1->intermediate1 step2 Amide Coupling (e.g., NaH, Diglyme) intermediate1->step2 reagent1 2-Chloro-3-amino-4-picoline (CAPIC) reagent1->step2 intermediate2 Coupled Amide Intermediate step2->intermediate2 step3 Intramolecular Cyclization (Heat) intermediate2->step3 final Nevirapine Analogue Scaffold step3->final

Caption: Reaction pathway for the synthesis of a Nevirapine analogue core structure.

References

Application Notes and Protocols: Reactions of Ethyl 5-Nitro-nicotinate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 5-nitro-nicotinate is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its structure, featuring a pyridine ring substituted with a strong electron-withdrawing nitro group and an ethyl ester, presents multiple reactive sites for chemical modification. The nitro group at the 5-position significantly influences the electron density of the pyridine ring, making it susceptible to certain nucleophilic attacks and, most prominently, rendering the nitro group itself amenable to reduction. This document provides detailed application notes and experimental protocols for the key reactions of this compound with various nucleophiles, focusing on its reduction to form the corresponding amine and subsequent derivatization, as well as nucleophilic aromatic substitution on related activated systems.

Key Reaction Pathway: Reduction of the Nitro Group

The most fundamental and widely utilized reaction of this compound is the reduction of the nitro group to form ethyl 5-amino-nicotinate. This transformation is a critical step in the synthesis of a wide array of derivatives, as the resulting primary aromatic amine is a versatile functional group for further chemical elaboration.

General Reaction Scheme: The reduction converts the 5-nitro group into a 5-amino group, yielding ethyl 5-amino-nicotinate.

Caption: General scheme for the reduction of this compound.

Commonly employed methods for this reduction include catalytic hydrogenation or the use of metals in acidic media. The choice of reducing agent can be critical to avoid the simultaneous reduction of the ester functionality.

Experimental Protocols

Protocol 1: Reduction using Iron in Acidic Conditions This is a classic and cost-effective method for nitro group reduction.

  • Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Solvent: Add a suitable solvent mixture, such as ethanol and water (e.g., 5:1 v/v).

  • Reagents: Add iron powder (e.g., 3-5 eq) and a catalytic amount of hydrochloric acid or acetic acid.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield pure ethyl 5-amino-nicotinate.[1]

Quantitative Data
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Metal/AcidFe / HClEthanol/WaterReflux2-4Moderate to Good (e.g., 23-88%)[1]
Catalytic HydrogenationH₂, Pd/CEthanol or MethanolRoom Temp3-6High (>90%)General Method
Metal SaltSnCl₂·2H₂OEthyl AcetateReflux2-5Good to HighGeneral Method

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Workflow Diagram

G A 1. Add this compound, Fe powder, and EtOH/H2O to flask B 2. Add catalytic HCl A->B C 3. Heat to reflux (70-80°C) Monitor by TLC B->C D 4. Cool and filter through celite C->D E 5. Concentrate filtrate D->E F 6. Neutralize with NaHCO3 and extract with Ethyl Acetate E->F G 7. Dry, concentrate, and purify F->G H Ethyl 5-amino-nicotinate G->H

Caption: Workflow for the reduction of this compound using Fe/HCl.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While this compound itself lacks a suitable leaving group for a direct SNAr reaction, structurally similar compounds containing a leaving group (typically a halogen) at a position activated by the nitro group (ortho or para, i.e., positions 2, 4, or 6) are excellent substrates for this reaction.[2][3][4] For instance, 6-chloro-5-nitro-nicotinic esters readily react with various nucleophiles.

The SNAr mechanism involves two steps:

  • Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring.

The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[4][5][6]

SNAr Mechanism Diagram

SNAr_Mechanism Substrate Ar-L Intermediate [Meisenheimer Complex](Ar(Nu)L)- Substrate->Intermediate + Nu- Product Ar-Nu Intermediate->Product - L-

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Reaction of Methyl 6-chloro-5-nitro-nicotinate with a Phenol Nucleophile

This protocol describes the synthesis of a pyridyl-phenyl ether via an SNAr reaction.[1]

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl 6-chloro-5-nitro-nicotinate (1.0 eq) and the desired phenol or thiophenol nucleophile (1.1 eq) in a dry aprotic solvent like DMF or DMSO.

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), to the mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The reaction time is typically short due to the high activation provided by the nitro group (often 15-30 minutes).[1] Monitor completion by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-5-nitro-nicotinate derivative.

Quantitative Data for SNAr Reactions
NucleophileLeaving GroupBaseSolventTemp (°C)Yield (%)Reference
PhenolsClK₂CO₃DMF80Good[1]
ThiophenolsClK₂CO₃DMF80Good[1]
AminesFK₂CO₃DMAC120High[7]
AlkoxidesClNaORROHRefluxGood[8]

Reactions Involving Other Nucleophiles

Reaction with Alkoxides and Hydroxide (Ester Group Reactivity)

The ethyl ester group of this compound can react with strong nucleophiles like alkoxides or hydroxide.

  • Transesterification: Reaction with an alkoxide (e.g., sodium methoxide in methanol) can lead to the exchange of the ester group.

  • Hydrolysis: Saponification using a base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution will hydrolyze the ester to the corresponding carboxylate salt. Subsequent acidification yields 5-nitro-nicotinic acid.[1]

Protocol 3: Alkaline Hydrolysis of the Ester

  • Setup: Dissolve the this compound derivative (1.0 eq) in a mixture of THF or ethanol and water.

  • Reagent: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~5 by the slow addition of an acid (e.g., 1 M HCl or NaHSO₄).

  • Isolation: The target nicotinic acid product often precipitates from the solution upon acidification and can be collected by filtration.[1]

Applications in Drug Development

Derivatives synthesized from this compound are of significant interest to the pharmaceutical industry. The 5-amino-nicotinic acid scaffold, readily accessible via reduction, is a key component in compounds designed as enzyme inhibitors.

  • Diabetes Treatment: 5-amino-nicotinic acid derivatives have been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes.[1][9]

  • Antibacterial Agents: The nitroaromatic moiety is a well-known pharmacophore in various antibacterial drugs.[10][11]

  • Anticancer Agents: Nitro-containing compounds have also been explored for their use in anticancer therapies.[10][12]

Signaling Pathway Logic

The therapeutic effect of the derived enzyme inhibitors can be visualized as a simple inhibitory pathway.

A Carbohydrate Metabolism B α-amylase / α-glucosidase A->B Catalyzes C Glucose Absorption B->C Leads to D 5-Amino-nicotinic Acid Derivative (Inhibitor) D->B Inhibits

Caption: Inhibition of carbohydrate metabolism enzymes by derived compounds.

References

Application Notes and Protocols for the Reduction of Ethyl 5-Nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in Ethyl 5-nitro-nicotinate to synthesize Ethyl 5-amino-nicotinate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established methods for the reduction of aromatic nitro groups.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. Ethyl 5-amino-nicotinate, the product of the reduction of this compound, is a valuable building block in medicinal chemistry. The presence of the ester functionality requires chemoselective reduction methods to avoid its hydrolysis or reduction. This note details three common and effective methods for this transformation: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Iron (Fe) Reduction.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of this compound to Ethyl 5-amino-nicotinate.

Data Presentation

The selection of a reduction method often depends on factors such as substrate sensitivity, desired yield, cost of reagents, and ease of work-up. The following table summarizes typical quantitative data for the described methods. Please note that actual yields may vary depending on the specific reaction conditions and scale.

MethodReagents/CatalystTypical Yield (%)Purity (%)Reaction Time (h)
Catalytic HydrogenationH₂, 10% Pd/C>95>982-4
Stannous ChlorideSnCl₂·2H₂O, Ethanol85-95>972-3
Iron ReductionFe powder, NH₄Cl, Ethanol/Water80-90>953-5

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is often preferred for its high yield, clean reaction profile, and simple work-up.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 5-amino-nicotinate, which can be further purified by recrystallization if necessary.

Method 2: Stannous Chloride (SnCl₂) Reduction

This method is a reliable and mild option for reducing nitro groups in the presence of other sensitive functionalities.[2][3]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (4-5 eq).[2]

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford Ethyl 5-amino-nicotinate.

Method 3: Iron (Fe) Reduction in the Presence of an Electrolyte

This classical method uses inexpensive and readily available reagents.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (4-5 eq) and iron powder (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain Ethyl 5-amino-nicotinate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product start This compound method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Stannous Chloride (SnCl₂·2H₂O) start->method2 method3 Iron Reduction (Fe, NH₄Cl) start->method3 workup Filtration / Extraction method1->workup method2->workup method3->workup purification Concentration / Recrystallization workup->purification product Ethyl 5-amino-nicotinate purification->product

Caption: General experimental workflow for the synthesis of Ethyl 5-amino-nicotinate.

Logical Relationship of Methods

The diagram below shows the relationship between the starting material, the different reduction methods, and the final product.

logical_relationship cluster_methods Reduction Methods start This compound H2_PdC Catalytic Hydrogenation start->H2_PdC SnCl2 Stannous Chloride start->SnCl2 Fe_NH4Cl Iron Reduction start->Fe_NH4Cl product Ethyl 5-amino-nicotinate H2_PdC->product SnCl2->product Fe_NH4Cl->product

References

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of key derivatives of Ethyl 5-nitro-nicotinate, a versatile starting material in medicinal chemistry and drug development. The following sections outline reliable methods for the selective reduction of the nitro group, hydrolysis of the ethyl ester, and subsequent amide bond formation.

Introduction

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. The presence of the nitro group, the ester functionality, and the pyridine ring offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitro group activates the pyridine ring, while the ester can be readily converted into other functional groups such as carboxylic acids and amides. The nitro group itself can be reduced to an amine, which opens up a vast array of further derivatization possibilities, including the synthesis of fused-ring systems and substituted amides. These derivatives are of significant interest in the development of novel therapeutic agents.

Key Synthetic Transformations

The derivatization of this compound primarily involves three key transformations:

  • Reduction of the Nitro Group: The conversion of the 5-nitro group to a 5-amino group is a crucial step for many subsequent reactions. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

  • Hydrolysis of the Ethyl Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This provides a handle for amide bond formation and other modifications at the 3-position of the pyridine ring.

  • Amide Bond Formation: The amino group, obtained after nitro reduction, can be acylated to form a wide range of N-substituted amides. Similarly, the carboxylic acid from ester hydrolysis can be coupled with various amines.

The following diagram illustrates the primary synthetic pathways for the derivatization of this compound.

Synthesis_Pathways start This compound amine Ethyl 5-amino-nicotinate start->amine Nitro Reduction (e.g., SnCl2, H2/Pd-C) acid 5-Nitronicotinic acid start->acid Ester Hydrolysis (e.g., NaOH) amide N-Substituted Ethyl 5-aminonicotinamide Derivatives amine->amide Amide Formation (Acylation)

Caption: Synthetic routes for this compound derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations of this compound.

Protocol 1: Synthesis of Ethyl 5-amino-nicotinate via Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a common and crucial transformation. Two reliable methods are presented here: catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.

  • Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A Dissolve this compound in Ethanol B Add Pd/C catalyst A->B C Place under H2 atmosphere (e.g., balloon or Parr apparatus) B->C D Stir vigorously at room temperature C->D E Filter through Celite to remove catalyst D->E F Concentrate filtrate under reduced pressure E->F G Purify by column chromatography or recrystallization F->G

Caption: Workflow for the catalytic hydrogenation of this compound.

  • Experimental Procedure:

    • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-amino-nicotinate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride is a classic and effective method that is tolerant of many other functional groups.[1][2]

  • Workflow for SnCl₂ Reduction

SnCl2_Reduction_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve this compound in Ethanol B Add SnCl2·2H2O A->B C Reflux the mixture B->C D Cool and concentrate the reaction mixture C->D E Add ethyl acetate and basify with aqueous NaHCO3 or NaOH D->E F Filter off tin salts E->F G Extract aqueous layer with ethyl acetate F->G H Dry combined organic layers and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the SnCl₂ reduction of this compound.

  • Experimental Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) to the solution.[1]

    • Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to neutralize the acid and precipitate tin salts.[3]

    • Filter the mixture through Celite to remove the insoluble tin salts, washing the filter cake with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 5-amino-nicotinate.

Protocol 2: Synthesis of 5-Nitronicotinic Acid via Ester Hydrolysis

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is typically carried out under basic conditions (saponification) to ensure the reaction goes to completion.[4][5][6][7]

  • Workflow for Ester Hydrolysis

Ester_Hydrolysis_Workflow cluster_0 Saponification cluster_1 Work-up and Isolation A Dissolve this compound in an alcohol/water mixture B Add aqueous NaOH or KOH A->B C Heat the mixture to reflux B->C D Cool the reaction mixture C->D E Acidify with concentrated HCl to precipitate the product D->E F Filter the precipitate E->F G Wash with cold water and dry F->G

Caption: Workflow for the basic hydrolysis of this compound.

  • Experimental Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.1-1.5 equivalents).

    • Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and, if necessary, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3.

    • The 5-nitronicotinic acid will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Protocol 3: Synthesis of N-Substituted 5-Aminonicotinamides

This protocol describes a two-step synthesis of N-substituted 5-aminonicotinamides starting from Ethyl 5-amino-nicotinate. The first step is the hydrolysis of the ester to 5-aminonicotinic acid, followed by amide coupling with a desired amine.

  • Workflow for N-Substituted 5-Aminonicotinamide Synthesis

Amide_Synthesis_Workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Work-up and Purification A Hydrolyze Ethyl 5-amino-nicotinate with NaOH (aq) B Acidify to precipitate 5-Aminonicotinic acid A->B C Dissolve 5-Aminonicotinic acid in DMF B->C D Add EDC, HOBt, and a base (e.g., DIPEA) C->D E Add the desired amine D->E F Stir at room temperature E->F G Quench reaction and extract with an organic solvent F->G H Wash, dry, and concentrate the organic phase G->H I Purify by column chromatography or recrystallization H->I

References

Application of Ethyl 5-nitro-nicotinate in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitro-nicotinate is a versatile pyridine derivative that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing substituent, activates the pyridine ring for nucleophilic substitution and can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. This application note will detail the utility of this compound as a precursor for the synthesis of bioactive molecules, with a focus on its application in the development of potential antimicrobial and anticancer agents.

Core Application: Intermediate in the Synthesis of Bioactive Heterocycles

This compound is primarily utilized as a strategic intermediate. The nitro group can be reduced to an amine, which can then be used in cyclization reactions to form fused heterocyclic systems. One prominent application is in the synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidines, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.

The general workflow for this application involves a few key transformations:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to yield Ethyl 5-amino-nicotinate. This transformation is a critical step to enable subsequent cyclization reactions.

  • Formation of a Hydrazide: The ester functionality of Ethyl 5-amino-nicotinate can be converted to a hydrazide, which is a common precursor for the formation of triazole rings.

  • Cyclization to form Triazolopyrimidines: The resulting intermediate can then undergo cyclization with appropriate reagents to form the desired[1][2][3]triazolo[1,5-a]pyrimidine scaffold.

The following diagram illustrates the logical workflow from this compound to a bioactive triazolopyrimidine core.

logical_workflow A This compound B Ethyl 5-amino-nicotinate A->B Reduction C 5-Amino-nicotinohydrazide B->C Hydrazinolysis D [1,2,4]Triazolo[1,5-a]pyrimidine Core Structure C->D Cyclization E Bioactive Compounds (Antimicrobial, Anticancer) D->E Further Modification

Caption: Logical workflow from this compound to bioactive compounds.

Application in the Synthesis of Antimicrobial Agents

Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have demonstrated significant antimicrobial activity. The core scaffold, accessible from this compound, can be further functionalized to optimize antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of a series of synthesized 1,2,4-triazolo[1,5-a]pyrimidine derivatives.

CompoundTarget OrganismMIC (µg/mL)Reference
TP-1 Staphylococcus aureus8[2]
Bacillus subtilis4[2]
Escherichia coli16[2]
Pseudomonas aeruginosa32[2]
TP-2 Staphylococcus aureus4[2]
Bacillus subtilis2[2]
Escherichia coli8[2]
Pseudomonas aeruginosa16[2]
TP-3 Candida albicans16[4]
Aspergillus niger32[4]

Experimental Protocols

Protocol 1: Reduction of this compound to Ethyl 5-amino-nicotinate

This protocol describes a standard procedure for the reduction of the nitro group.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 5-amino-nicotinate.

protocol_1 start Start step1 Dissolve this compound in Ethanol/Water start->step1 step2 Add NH4Cl and Fe powder step1->step2 step3 Reflux and Monitor by TLC step2->step3 step4 Cool and Filter through Celite step3->step4 step5 Concentrate Filtrate step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash, Dry, and Concentrate Organic Layers step6->step7 end Ethyl 5-amino-nicotinate step7->end

Caption: Experimental workflow for the reduction of this compound.
Protocol 2: Synthesis of 7-amino-5-(pyridin-3-yl)-[1][2][3]triazolo[1,5-a]pyrimidine-6-carbonitrile

This protocol outlines a potential synthetic route to a triazolopyrimidine derivative starting from a precursor that can be derived from Ethyl 5-amino-nicotinate.

Materials:

  • Precursor derived from Ethyl 5-amino-nicotinate (e.g., a β-enaminonitrile)

  • 3-Amino-1,2,4-triazole

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of the appropriate β-enaminonitrile precursor (1.0 eq), 3-amino-1,2,4-triazole (1.1 eq), and a catalytic amount of piperidine in ethanol is refluxed.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 7-amino-5-(pyridin-3-yl)-[1][2][3]triazolo[1,5-a]pyrimidine-6-carbonitrile.

Signaling Pathways

The biological activity of nitroaromatic compounds is often initiated by the reduction of the nitro group within cells, a process catalyzed by nitroreductase enzymes. This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

signaling_pathway Nitro_Compound Nitroaromatic Compound (e.g., this compound derivative) Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitro_Compound->Reactive_Intermediates Reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->Reactive_Intermediates Cellular_Targets Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Covalent Binding Biological_Effect Biological Effect (e.g., Antimicrobial, Cytotoxic) Cellular_Targets->Biological_Effect Leads to

Caption: General mechanism of action for nitroaromatic compounds.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its strategic importance lies in its ability to be converted into a range of functionalized heterocyclic compounds, particularly fused pyrimidine systems like[1][2][3]triazolo[1,5-a]pyrimidines. These scaffolds are of significant interest for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

Application Notes and Protocols: Ethyl 5-Nitro-Nicotinate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-nitro-nicotinate as a precursor for the synthesis of various heterocyclic compounds. Due to the limited direct literature on this compound, this document outlines a robust and well-documented two-step synthetic strategy. This strategy involves the initial reduction of the nitro group to form ethyl 5-amino-nicotinate, a versatile intermediate, followed by its cyclization to construct fused heterocyclic systems. The protocols provided are based on established methodologies for analogous substrates.

Introduction

This compound is a pyridine derivative containing both an electron-withdrawing nitro group and an ester functionality. This substitution pattern makes it an attractive starting material for the synthesis of fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry. The primary synthetic approach involves the transformation of the nitro group into a nucleophilic amino group, which can then undergo intramolecular or intermolecular cyclization reactions.

Core Synthetic Pathway: From Nitro to Fused Heterocycle

The most practical synthetic route leveraging this compound for the creation of fused heterocyclic systems is a two-step process:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine to yield ethyl 5-amino-nicotinate.

  • Cyclization: The resulting ethyl 5-amino-nicotinate is reacted with a suitable reagent to form a new heterocyclic ring fused to the pyridine core.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Ethyl_5_nitro_nicotinate This compound Reduction Reduction (e.g., Catalytic Hydrogenation or SnCl2) Ethyl_5_nitro_nicotinate->Reduction Ethyl_5_amino_nicotinate Ethyl 5-amino-nicotinate Reduction->Ethyl_5_amino_nicotinate Ethyl_5_amino_nicotinate_2 Ethyl 5-amino-nicotinate Cyclization Cyclization (e.g., with Hydrazine) Ethyl_5_amino_nicotinate_2->Cyclization Fused_Heterocycle Fused Heterocycle (e.g., Pyrido[3,4-d]pyridazinone) Cyclization->Fused_Heterocycle

Caption: General two-step workflow for the synthesis of fused heterocycles from this compound.

Step 1: Reduction of this compound

The reduction of the nitro group to an amine is a crucial first step. Several methods are available, with catalytic hydrogenation and reduction using tin(II) chloride being the most common and reliable.

Protocol 1: Catalytic Hydrogenation

This method is often preferred due to its clean nature and high yields.

Experimental Workflow:

G Start Dissolve this compound in Solvent (e.g., Ethanol) Add_Catalyst Add Catalyst (e.g., Pd/C) Start->Add_Catalyst Hydrogenate Hydrogenate under H2 atmosphere (balloon or pressure) Add_Catalyst->Hydrogenate Monitor Monitor reaction by TLC Hydrogenate->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Concentrate Concentrate the filtrate in vacuo Filter->Concentrate Purify Purify the crude product (e.g., recrystallization) Concentrate->Purify End Obtain Ethyl 5-amino-nicotinate Purify->End

Caption: Workflow for the catalytic hydrogenation of this compound.

Detailed Methodology:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions). For larger scales, a Parr hydrogenator may be used.

  • The reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude ethyl 5-amino-nicotinate.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride

This is a classic and effective method for nitro group reduction, particularly useful when other functional groups sensitive to hydrogenation are present.[1][2]

Experimental Workflow:

G Start Dissolve this compound in Ethanol Add_SnCl2 Add SnCl2·2H2O Start->Add_SnCl2 Reflux Reflux the mixture Add_SnCl2->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with aqueous base (e.g., NaHCO3 or NaOH) Cool->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo Extract->Dry_Concentrate Purify Purify the crude product Dry_Concentrate->Purify End Obtain Ethyl 5-amino-nicotinate Purify->End

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Ethyl 5-Nitro-Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Ethyl 5-nitro-nicotinate and its derivatives in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for the synthesis of biaryl and heteroaryl structures, which are common motifs in medicinally relevant compounds. While direct literature on the Suzuki coupling of this compound as an electrophile is limited, this guide presents two effective strategies for its use in constructing carbon-carbon bonds: leveraging it as a nitroarene electrophile and employing it as a nucleophilic coupling partner via its boronic ester derivative.

Strategy 1: this compound as an Electrophilic Partner

The nitro group in this compound can serve as a leaving group in palladium-catalyzed cross-coupling reactions, a characteristic of nitroarenes.[1] This approach allows for the direct coupling with various aryl and heteroaryl boronic acids or esters. The protocols provided here are adapted from established methods for the Suzuki-Miyaura coupling of other substituted pyridines and nitroarenes.[2][3] Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki coupling of this compound with an organoboron reagent.

Experimental Protocol 1: Conventional Heating

This protocol is suitable for a wide range of commercially available arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle 3 times).

  • Add the palladium catalyst and any additional ligand under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-nicotinic acid ethyl ester.

Experimental Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Typical Conditions for Related Substrates
ElectrophileBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Chloropyridine derivativePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012~85
4-Nitroanisole4-Methylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene11016~90
5-Bromonicotinic acid3-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024~75-89
2-Bromo-5-nitropyridineVarious arylboronic acidsPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane9018~70-95

Strategy 2: this compound Derivative as a Nucleophilic Partner

An alternative and powerful strategy involves the conversion of a suitable Ethyl nicotinate precursor (e.g., Ethyl 5-bromo-nicotinate) into a boronic acid pinacol ester. This derivative can then act as the nucleophilic partner in a Suzuki coupling with a wide range of aryl and heteroaryl halides or triflates. The synthesis of Ethyl nicotinate-5-boronic acid pinacol ester has been reported, enabling this approach.

Workflow for Nucleophilic Coupling Partner Strategy

G cluster_0 Synthesis of Boronic Ester cluster_1 Suzuki Coupling A Ethyl 5-bromo-nicotinate B Miyaura Borylation (B2Pin2, Pd catalyst, Base) A->B C Ethyl nicotinate-5-boronic acid pinacol ester B->C E Suzuki Coupling (Pd catalyst, Base) C->E D Aryl/Heteroaryl Halide D->E F 5-Aryl-nicotinic acid ethyl ester E->F

Caption: Workflow for the synthesis and use of Ethyl nicotinate-5-boronic acid pinacol ester.

Experimental Protocol 3: Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester

This is a general protocol for the Miyaura borylation of an aryl halide.

Materials:

  • Ethyl 5-bromo-nicotinate

  • Bis(pinacolato)diboron (B₂Pin₂) (1.1 equivalents)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Potassium acetate - KOAc) (3 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, dissolve Ethyl 5-bromo-nicotinate, B₂Pin₂, and KOAc in the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by GC-MS or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield Ethyl nicotinate-5-boronic acid pinacol ester.

Experimental Protocol 4: Suzuki Coupling of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester

Materials:

  • Ethyl nicotinate-5-boronic acid pinacol ester

  • Aryl or heteroaryl halide/triflate (1.0 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Aqueous Base (e.g., 2M Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

Procedure:

  • Combine the Ethyl nicotinate-5-boronic acid pinacol ester, the aryl halide/triflate, and the solvent in a reaction vessel.

  • Degas the mixture.

  • Add the palladium catalyst, followed by the aqueous base.

  • Heat the reaction to 80-110 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: Expected Yields for Boronic Ester Coupling

The following table presents representative yields for the Suzuki coupling of arylboronic acid pinacol esters with various aryl halides, indicating the expected efficiency of this approach.

Boronic EsterAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O90>95
Thiophene-2-boronic acid pinacol ester1-IodonaphthalenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80~92
Pyridine-3-boronic acid pinacol ester4-ChlorotoluenePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100~88

General Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X Ln Transmetalation Transmetalation Ar-Pd(II)-X Ln->Transmetalation Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar' Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

References

Analytical techniques for monitoring reactions with Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of chemical synthesis and drug development is the rigorous monitoring of reaction progress. This ensures optimal yield, purity, and safety, providing critical data for process optimization and scale-up. For reactions involving Ethyl 5-nitro-nicotinate, a key intermediate in various pharmaceutical syntheses, a suite of analytical techniques can be employed for accurate, real-time, or offline analysis.

This document provides detailed application notes and protocols for monitoring reactions of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a premier technique for monitoring the conversion of this compound. It allows for the separation and quantification of the starting material, intermediates, products, and byproducts in the reaction mixture.[1] Given that this compound contains a nitroaromatic chromophore, UV detection is highly suitable and sensitive.[1] A reversed-phase C18 column is typically effective for separating aromatic esters and nitro compounds.[2] The method is robust, quantitative, and can be automated for high-throughput analysis.

Quantitative Data Summary: HPLC

The following table outlines typical parameters for an HPLC method developed for monitoring reactions with this compound. The exact values may require optimization based on the specific reaction mixture.

ParameterTypical ValuePurpose
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation of non-polar to moderately polar analytes.[3]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Elution of analytes. Formic acid improves peak shape and is MS-compatible.[3][4]
Elution Mode Gradient (e.g., 10% to 90% Acetonitrile over 15 min)To ensure separation of compounds with a wide range of polarities.[5]
Flow Rate 1.0 mL/minControls the speed of the separation.
Column Temp. 25 °CEnsures reproducible retention times.
Injection Vol. 10 µLThe volume of the sample introduced into the system.[1]
Detector UV-Vis Diode Array Detector (DAD)Detection of analytes based on their UV absorbance.
Wavelength 254 nm (or optimized wavelength)Wavelength for optimal detection of the nitroaromatic chromophore.
Internal Std. A stable, non-reactive compound (e.g., Dodecanophenone)For accurate quantification, compensating for injection volume variations.

Experimental Protocol: HPLC Analysis

  • Sample Preparation :

    • At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of cold mobile phase or a suitable solvent to stop the reaction.

    • Add a precise concentration of an internal standard.

    • Filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulate matter before injection.[6]

  • Calibration Curve Construction :

    • Prepare a series of standard solutions of pure this compound, the expected product, and the internal standard at known concentrations in the chosen solvent.

    • Analyze each standard using the established HPLC method.

    • Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the concentration for each compound.

  • Sample Analysis :

    • Inject the prepared samples from the reaction monitoring into the HPLC system.[6]

    • Record the chromatogram.

  • Data Processing :

    • Identify the peaks corresponding to the starting material, product(s), and internal standard based on their retention times, as determined from the analysis of pure standards.

    • Integrate the peak areas for each identified component.

    • Use the calibration curves to calculate the concentration of the starting material and product(s) at each time point.

    • Plot the concentrations versus time to generate a reaction profile.

Experimental Workflow: HPLC Monitoring

HPLC_Workflow Start Start Reaction Sample Aliquot Sampling at Time (t) Start->Sample Quench Quench & Dilute + Internal Standard Sample->Quench Filter Filter Sample (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Integrate Peak Areas & Quantify Detect->Data Profile Generate Reaction Profile Data->Profile GCMS_Workflow Start Start Reaction Sample Aliquot Sampling at Time (t) Start->Sample Prep Dilute in Solvent + Internal Standard Sample->Prep Transfer Transfer to GC Vial Prep->Transfer Inject Inject into GC-MS Transfer->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Identify & Quantify (TIC, Mass Spectra) Detect->Data Profile Generate Reaction Profile Data->Profile qNMR_Logic cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Reaction Aliquot NMR_Tube Prepared NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard Standard->NMR_Tube Acquire Acquire ¹H Spectrum (Quantitative Parameters) NMR_Tube->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Signals (Analyte & Standard) Process->Integrate Calculate Calculate Concentration Integrate->Calculate Plot Plot Kinetics Calculate->Plot

References

Application Notes & Protocols for the Scale-Up Synthesis of Ethyl 5-nitro-nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 5-nitro-nicotinate is a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds and agrochemicals.[1] Its structure, featuring a pyridine ring with both an ester and a nitro group, makes it a versatile building block for a variety of chemical transformations.[1] Scaling up the synthesis of this compound from laboratory to pilot or industrial scale requires robust, reproducible, and safe protocols. These application notes provide a detailed two-step process for the scale-up synthesis of this compound, beginning with the esterification of nicotinic acid followed by a controlled nitration reaction.

Overall Synthesis Pathway

The synthesis is a two-step process:

  • Esterification: Nicotinic acid is reacted with absolute ethanol in the presence of a solid acid catalyst to form Ethyl nicotinate.

  • Nitration: The resulting Ethyl nicotinate is then nitrated to yield the final product, this compound.

Process Visualization: Synthesis Reaction

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration Nicotinic_Acid Nicotinic Acid Ethyl_Nicotinate Ethyl Nicotinate Nicotinic_Acid->Ethyl_Nicotinate  HND230 Solid Acid Catalyst, Toluene, 50-65°C Ethanol Ethanol Ethanol->Ethyl_Nicotinate Ethyl_Nicotinate_2 Ethyl Nicotinate Ethyl_5_nitro_nicotinate This compound Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Ethyl_5_nitro_nicotinate Ethyl_Nicotinate_2->Ethyl_5_nitro_nicotinate G cluster_start Input Materials cluster_ester Step 1: Esterification cluster_nitro Step 2: Nitration cluster_purify Step 3: Final Purification cluster_end Final Product raw_materials Weighing: - Nicotinic Acid - Ethanol - Toluene ester_reaction Reaction @ 55-65°C raw_materials->ester_reaction ester_workup Water Removal (Azeotropic) ester_reaction->ester_workup ester_filter Catalyst Filtration ester_workup->ester_filter ester_distill Solvent Distillation ester_filter->ester_distill nitro_reaction Nitration @ 0-10°C ester_distill->nitro_reaction Ethyl Nicotinate Intermediate nitro_quench Quench & Neutralize nitro_reaction->nitro_quench nitro_extract Extraction nitro_quench->nitro_extract nitro_dry Drying & Concentration nitro_extract->nitro_dry recrystallize Recrystallization nitro_dry->recrystallize Crude Product final_filter Filtration & Washing recrystallize->final_filter final_dry Vacuum Drying final_filter->final_dry final_product This compound (>99.5% Purity) final_dry->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 5-nitro-nicotinate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: Why is my yield of this compound consistently low?

Possible Causes:

  • Incomplete Nitration: The pyridine ring in ethyl nicotinate is electron-deficient, making it less reactive towards electrophilic aromatic substitution. Harsh reaction conditions are often necessary, and incomplete conversion is a common issue.

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic. If the temperature is too low, the reaction rate may be slow, leading to incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of side products and decomposition of the desired product.

  • Improper Nitrating Agent Concentration: The concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) is crucial. If the concentration is too low, the reaction may not proceed to completion.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve a high conversion of the starting material.

Solutions:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. A common approach is to perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a slightly elevated temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Adjust Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid, as well as the overall amount of the nitrating mixture, can significantly impact the yield. A slight excess of the nitrating agent is often used to drive the reaction to completion.

  • Increase Reaction Time: Extend the reaction time and monitor the consumption of the starting material by TLC to determine the optimal reaction duration.

  • Ensure Anhydrous Conditions: Water can interfere with the nitration reaction by reacting with the nitrating agent. Ensure all glassware is dry and use anhydrous reagents.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

Possible Causes:

  • Over-nitration: The initial product, this compound, can undergo further nitration to form dinitro- and trinitro- derivatives, especially under harsh conditions.

  • Formation of Isomers: While the 5-position is the electronically favored site for nitration on the ethyl nicotinate ring, small amounts of other isomers may form.

  • Side Reactions: At elevated temperatures, oxidative degradation of the starting material or product can occur.

Solutions:

  • Control Temperature: Maintain a low and consistent temperature throughout the addition of the nitrating agent. This is the most critical factor in preventing over-nitration.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of ethyl nicotinate. This helps to maintain a low concentration of the active nitrating species and minimizes localized temperature increases.

  • Stoichiometric Control: Use a minimal excess of the nitrating agent to reduce the likelihood of multiple nitrations.

  • Monitor Reaction Progress: Use TLC or Gas Chromatography (GC) to monitor the formation of the desired product and stop the reaction once it has reached its maximum concentration, before significant amounts of byproducts are formed.

Q3: How can I effectively purify the crude this compound?

Possible Causes of Impure Product:

  • Unreacted starting material (ethyl nicotinate).

  • Acidic residue from the nitrating mixture.

  • Formation of isomeric and over-nitrated byproducts.

Solutions:

  • Neutralization and Extraction: After the reaction is complete, the mixture is typically poured onto ice and neutralized with a base (e.g., sodium carbonate or sodium bicarbonate solution) to a neutral or slightly basic pH. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with water and brine to remove any remaining acid and inorganic salts.

  • Column Chromatography: For high purity, column chromatography on silica gel is an effective method to separate this compound from unreacted starting material and byproducts. A solvent system of ethyl acetate and hexane is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Synthesis of this compound

Materials:

  • Ethyl nicotinate

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Sodium Carbonate (or Sodium Bicarbonate)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel for column chromatography

  • Ethyl Acetate (for chromatography)

  • Hexane (for chromatography)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature of the mixture below 10 °C.

  • Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl nicotinate in a portion of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of ethyl nicotinate, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate multiple times.

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of this compound. Please note that these are representative values and actual results may vary.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 0-5 °C20-25 °C> 40 °CLower temperatures favor mono-nitration and higher purity, while higher temperatures can lead to over-nitration and decomposition.
Nitrating Agent HNO₃/H₂SO₄Fuming HNO₃Acyl NitratesMixed acid is a common and effective nitrating agent for this substrate.
Reaction Time 1-2 hours4-6 hours> 8 hoursLonger reaction times can increase conversion but may also lead to more side products. Optimal time should be determined by monitoring.
Yield (%) 60-70%75-85%VariableOptimized conditions can lead to yields in the range of 75-85%.

Visualizations

Reaction Pathway

Reaction_Pathway Ethyl_nicotinate Ethyl nicotinate Product This compound Ethyl_nicotinate->Product Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Product Side_Products Isomers, Di/Tri-nitro compounds Product->Side_Products Over-nitration Troubleshooting_Workflow cluster_issue Problem Identification cluster_causes_low_yield Potential Causes for Low Yield cluster_solutions_low_yield Solutions for Low Yield cluster_causes_impure Potential Causes for Impurity cluster_solutions_impure Solutions for Impurity Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Low_Temperature Temperature Too Low Low_Yield->Low_Temperature Yes Degradation Product Degradation Low_Yield->Degradation Yes Impure_Product Impure Product? Over_nitration Over-nitration Impure_Product->Over_nitration Yes Side_Reactions Side Reactions Impure_Product->Side_Reactions Yes Ineffective_Purification Ineffective Purification Impure_Product->Ineffective_Purification Yes Increase_Time Increase Reaction Time / Temp Incomplete_Reaction->Increase_Time Optimize_Reagents Optimize Reagent Ratio Incomplete_Reaction->Optimize_Reagents Low_Temperature->Increase_Time Control_Temp Control Temperature Over_nitration->Control_Temp Slow_Addition Slow Reagent Addition Over_nitration->Slow_Addition Side_Reactions->Control_Temp Improve_Purification Refine Purification Method Ineffective_Purification->Improve_Purification Start Start Start->Low_Yield Start->Impure_Product

Technical Support Center: Purification of Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 5-nitro-nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? A1: The most common and effective methods for purifying crude this compound, which is typically a solid, are recrystallization and flash column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude sample? A2: Impurities in crude this compound typically arise from the synthesis, which is often the nitration of ethyl nicotinate. Common impurities may include:

  • Unreacted Starting Material: Ethyl nicotinate.

  • Isomeric Products: Other isomers formed during nitration, such as Ethyl 2-nitro-nicotinate or Ethyl 6-nitro-nicotinate.

  • Hydrolyzed Product: 5-Nitronicotinic acid, which can be formed if water is present during the reaction or work-up.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration mixture.

Q3: How do I choose the best purification method for my sample? A3: A simple Thin-Layer Chromatography (TLC) analysis of your crude product is the best first step.

  • If the TLC shows one major spot with minor, less polar or more polar impurities, recrystallization is often a good choice as it is faster and can yield highly pure material.[3]

  • If the TLC shows multiple spots with Rf values close to your product, flash column chromatography will be necessary to achieve good separation.[2][4]

Q4: What is the expected appearance of pure this compound? A4: Pure this compound is expected to be an off-white to pale yellow or brown-yellow solid.[5] A significant deviation from this appearance, such as a dark brown color or an oily consistency, indicates the presence of impurities.

Q5: How can I assess the purity of my final product? A5: Purity should be assessed using several methods:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[5][6]

Purification Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
Compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The solution is supersaturated with impurities.1. Switch to a lower-boiling point solvent or use a solvent pair. 2. Add more hot solvent to fully dissolve the oil, then allow the flask to cool slowly (e.g., insulate with glass wool).[7] 3. Attempt to purify by column chromatography first to remove the bulk of impurities.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a "seed" crystal of the pure compound, if available.[7]
Final product purity is still low. 1. Impurities were trapped within the crystal lattice during formation. 2. The chosen solvent is not ideal for excluding the specific impurity.1. The crystals formed too quickly. Re-dissolve and cool more slowly. 2. Perform a second recrystallization, potentially with a different solvent system.[8]
Low recovery of the purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The product is partially soluble in the cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Reduce the amount of solvent used to the minimum required to dissolve the compound at boiling point. 2. Cool the solution in an ice bath to minimize solubility before filtering. 3. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent.
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of spots. 1. The chosen eluent system is not providing adequate resolution.1. Adjust the solvent polarity. For better separation, decrease the polarity of the eluent system (e.g., change from 30% to 20% ethyl acetate in hexanes). This will cause all compounds to move slower and can increase the separation between them.
Product is stuck on the column baseline. 1. The eluent is not polar enough to move the compound.1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Streaking of spots on TLC/column. 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The sample was overloaded on the column.1. Add a small amount of a modifier to the eluent. For a basic compound like a pyridine derivative, adding ~0.5-1% triethylamine (Et₃N) can improve peak shape.[7] 2. Use a larger column or apply less crude material.
Multiple spots in collected fractions. 1. Fractions were too large, leading to the collection of multiple components in a single tube. 2. The solvent gradient was increased too quickly.1. Collect smaller fractions to better resolve the separation. 2. If using a gradient, make the increase in polarity shallower to allow for better separation over the length of the column.[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product containing this compound and impurities of different polarities.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a starting solvent system of 30% ethyl acetate in hexanes.

  • Visualize the spots under UV light (254 nm).[9]

  • The ideal solvent system should give the product (this compound) an Rf value of approximately 0.25-0.35. Adjust the ethyl acetate/hexanes ratio as needed.

2. Column Packing:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in hexanes.[9]

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]

  • Add a thin layer of sand to the top of the silica bed.

3. Sample Loading & Elution:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ('dry loading').

  • Carefully add the dry-loaded sample to the top of the column.

  • Add another thin layer of sand.

  • Fill the column with the chosen eluent and begin elution, collecting fractions. Monitor the separation by TLC.

4. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 1: Typical Solvent Systems for Column Chromatography

Polarity Solvent System (v/v) Typical Use Case
Low 10-20% Ethyl Acetate in Hexanes Eluting non-polar impurities.
Medium 25-40% Ethyl Acetate in Hexanes Eluting the target compound, this compound.

| High | 50-100% Ethyl Acetate in Hexanes | Eluting highly polar impurities or starting materials. |

Protocol 2: Purification by Recrystallization

This method is ideal if the crude product is mostly the desired compound with minor impurities.

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water/hexanes).

  • An ideal solvent will dissolve the compound when hot but not when cold.[1] Ethanol or an ethanol/water mixture is a common choice for moderately polar compounds.[8]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling until the solid just dissolves completely.[3] Avoid adding a large excess of solvent.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent(s) Comment
Ethanol (EtOH) A good starting point for moderately polar compounds.
Isopropanol (IPA) Similar properties to ethanol, may offer different solubility characteristics.
Ethanol / Water Dissolve in hot ethanol, then add water dropwise until cloudy, then a few drops of hot ethanol to clarify.[9] Allows for fine-tuning of polarity.

| Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate, then add hexanes until cloudy. Good for less polar compounds. |

Physicochemical Data

Table 3: Properties of this compound

Property Value Reference
Molecular Formula C₈H₈N₂O₄ -
Molecular Weight 196.16 g/mol -
Appearance Pale brown-yellow solid [5]
CAS Number 1462-89-1 [10]

| Purity Analysis | HPLC, TLC, NMR |[5][6] |

Process Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Decision Choose Method TLC->Decision ColChrom Column Chromatography Decision->ColChrom Multiple Spots Recryst Recrystallization Decision->Recryst One Major Spot FinalTLC Purity Check (TLC, MP, NMR) ColChrom->FinalTLC Recryst->FinalTLC Pure Pure Product (>98%) FinalTLC->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cool Allow to Cool Slowly Start->Cool Result Observe Result Cool->Result Crystals Crystals Form Result->Crystals Yes OilingOut Compound 'Oils Out' Result->OilingOut No, Oily Layer NoCrystals Nothing Happens Result->NoCrystals No, Clear Solution Sol_Success Filter, Wash, and Dry Crystals Crystals->Sol_Success Sol_Oiling Add more hot solvent. Cool even slower. Consider different solvent. OilingOut->Sol_Oiling Sol_NoCrystals Boil off some solvent. Scratch flask wall. Add seed crystal. NoCrystals->Sol_NoCrystals

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Ethyl 5-nitro-nicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-nitro-nicotinate. The information is designed to help identify and mitigate the formation of common side products during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Commercial this compound typically has a purity of 98-99.5%. The common impurities are often residual starting materials from its synthesis, such as 5-nitronicotinic acid and ethanol. Depending on the synthetic route, trace amounts of related isomers or over-nitrated products could also be present. It is always recommended to verify the purity of the starting material by techniques like NMR or HPLC before use.

Q2: During the reduction of the nitro group of this compound to form Ethyl 5-amino-nicotinate, what are the potential side products?

A2: The reduction of aromatic nitro groups can sometimes be incomplete or lead to condensation reactions between intermediates. Potential side products include the corresponding nitroso and hydroxylamine intermediates. These intermediates can further react with each other, especially under basic conditions, to form dimeric species such as azoxy and azo compounds.[1][2][3][4][5] Over-reduction of the ester group is also a possibility depending on the reducing agent and reaction conditions used.

Q3: What side products can be expected during the hydrolysis of this compound to 5-nitronicotinic acid?

A3: The primary side product in the hydrolysis of this compound is the starting material itself, resulting from an incomplete reaction. If the hydrolysis is carried out under harsh conditions (e.g., high temperatures), decarboxylation of the resulting 5-nitronicotinic acid to form 3-nitropyridine may occur.[6][7][8]

Q4: In nucleophilic aromatic substitution (SNAr) reactions with this compound, what are the common byproducts?

A4: In SNAr reactions, a common side product is the result of a competing reaction with the solvent or other nucleophiles present in the reaction mixture. For instance, if water is present, hydrolysis of the ester group to 5-nitronicotinic acid can occur. If the reaction temperature is too high or the reaction time is prolonged, di-substitution products may form, where a second nucleophile displaces another group on the pyridine ring, although this is less common due to the deactivating effect of the first substitution. The formation of a stable Meisenheimer complex can also sometimes inhibit the desired reaction from going to completion.[9][10][11]

Troubleshooting Guides

Issue 1: Incomplete Nitration of Ethyl Nicotinate

Symptom: Presence of unreacted ethyl nicotinate in the final product mixture after nitration.

Possible Cause:

  • Insufficient nitrating agent.

  • Reaction temperature is too low.

  • Reaction time is too short.

Troubleshooting Steps:

  • Optimize Stoichiometry: Ensure a sufficient excess of the nitrating agent (e.g., nitric acid/sulfuric acid mixture) is used.

  • Control Temperature: Carefully monitor and control the reaction temperature. While nitration is exothermic and requires initial cooling, the temperature must be maintained within the optimal range to ensure the reaction proceeds to completion.

  • Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and ensure it is allowed to run until the starting material is consumed.

Issue 2: Formation of Dimeric Impurities (Azo/Azoxy) during Nitro Group Reduction

Symptom: Presence of colored impurities (often yellow to red) in the Ethyl 5-amino-nicotinate product. These impurities may have a higher molecular weight than the desired product.

Possible Cause:

  • Reaction conditions promoting the condensation of nitroso and hydroxylamine intermediates.[1][2][3][4][5]

  • Non-optimized pH of the reaction mixture.

  • Inadequate control of the reducing agent addition.

Troubleshooting Steps:

  • pH Control: Maintain a neutral or acidic pH during the reduction, as basic conditions can favor the formation of azo and azoxy compounds.

  • Controlled Addition of Reducing Agent: Add the reducing agent portion-wise or via a syringe pump to maintain a low concentration of the reactive intermediates.

  • Choice of Reducing Agent: Consider using catalytic hydrogenation (e.g., Pd/C, PtO2) which is often cleaner and less prone to forming these side products compared to some metal/acid combinations.

Issue 3: Hydrolysis of the Ester Group during a Reaction

Symptom: Presence of 5-nitronicotinic acid or its corresponding amine in the product mixture.

Possible Cause:

  • Presence of water in the reaction mixture.

  • Use of basic or acidic conditions that promote hydrolysis.

Troubleshooting Steps:

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Buffer the Reaction: If possible, use a non-aqueous base or buffer system to control the pH and avoid strongly acidic or basic conditions.

  • Purification: The acidic byproduct can often be removed by a simple basic wash during the work-up.

Quantitative Data Summary

The following table summarizes potential side products and their likely formation levels under various reaction conditions. Note that these are generalized estimates and actual amounts can vary significantly based on specific experimental parameters.

Reaction TypeDesired ProductCommon Side Product(s)Typical % of Side Product (under unoptimized conditions)
Nitration This compoundUnreacted Ethyl nicotinate, Isomeric dinitro-nicotinates5-15%
Esterification This compoundUnreacted 5-nitronicotinic acid, Diethyl ether5-10%
Nitro Group Reduction Ethyl 5-amino-nicotinateAzo and Azoxy compounds, Nitroso/Hydroxylamine intermediates2-10%
Hydrolysis 5-Nitronicotinic acidUnreacted this compound, 3-Nitropyridine5-20%
Nucleophilic Substitution Substituted Ethyl nicotinateHydrolysis product, Di-substituted products2-10%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the nitration of ethyl nicotinate.

  • To a stirred solution of concentrated sulfuric acid (25 mL) cooled to 0°C, slowly add ethyl nicotinate (5 g, 33.1 mmol).

  • Maintain the temperature below 10°C and add a mixture of concentrated sulfuric acid (12.5 mL) and fuming nitric acid (12.5 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 2 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Once complete, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Potential Side Products to Monitor: Unreacted ethyl nicotinate, di-nitrated products.

Visualizations

Reaction_Pathway cluster_synthesis Synthesis of this compound Ethyl Nicotinate Ethyl Nicotinate This compound This compound Ethyl Nicotinate->this compound Nitration Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->this compound Unreacted Starting Material Unreacted Starting Material This compound->Unreacted Starting Material Incomplete Reaction Di-nitrated Byproducts Di-nitrated Byproducts This compound->Di-nitrated Byproducts Over-nitration

Caption: Synthesis of this compound and potential byproducts.

Troubleshooting_Workflow Start Start Identify Unexpected Peak(s) in Analysis Identify Unexpected Peak(s) in Analysis Start->Identify Unexpected Peak(s) in Analysis Is it from Starting Material? Is it from Starting Material? Is it a Higher MW Dimer? Is it a Higher MW Dimer? Is it from Starting Material?->Is it a Higher MW Dimer? No Incomplete Reaction Incomplete Reaction Is it from Starting Material?->Incomplete Reaction Yes Is it the Hydrolysis Product? Is it the Hydrolysis Product? Is it a Higher MW Dimer?->Is it the Hydrolysis Product? No Check for Azo/Azoxy Formation Check for Azo/Azoxy Formation Is it a Higher MW Dimer?->Check for Azo/Azoxy Formation Yes Check for Water in Reaction Check for Water in Reaction Is it the Hydrolysis Product?->Check for Water in Reaction Yes End End Is it the Hydrolysis Product?->End No Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Optimize pH and Reagent Addition Optimize pH and Reagent Addition Check for Azo/Azoxy Formation->Optimize pH and Reagent Addition Use Anhydrous Conditions Use Anhydrous Conditions Check for Water in Reaction->Use Anhydrous Conditions Optimize Reaction Time/Temp->End Optimize pH and Reagent Addition->End Use Anhydrous Conditions->End Identify Unexpected Peak(s) in Analysis) Identify Unexpected Peak(s) in Analysis) Identify Unexpected Peak(s) in Analysis)->Is it from Starting Material?

Caption: Troubleshooting workflow for identifying unknown side products.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-nitro-nicotinate. The following information is designed to assist in optimizing reaction conditions and addressing common challenges encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the electrophilic aromatic nitration of ethyl nicotinate using a "mixed acid" solution. This mixture typically consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields in this nitration reaction can stem from several factors. Common issues include incomplete reaction, side product formation, and product loss during work-up. To improve the yield, consider the following:

  • Reaction Temperature: Ensure the reaction temperature is carefully controlled. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote the formation of undesired side products and decomposition.

  • Reagent Purity and Stoichiometry: Use anhydrous reagents, as water can consume the nitronium ion and deactivate the catalyst. Carefully control the stoichiometry of the nitrating agents.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

  • Work-up Procedure: Minimize the potential for product loss during the aqueous work-up. Ensure complete extraction of the product from the aqueous layer.

Q3: What are the most common side products in the synthesis of this compound and how can I minimize their formation?

A3: The primary side products in the nitration of ethyl nicotinate include:

  • Over-nitration products: Although the pyridine ring is electron-deficient, forcing conditions can potentially lead to the formation of dinitro- or other over-nitrated species.

  • Hydrolysis of the ester: The presence of water and acidic conditions, particularly at elevated temperatures during the reaction or work-up, can lead to the hydrolysis of the ethyl ester to form 5-nitronicotinic acid.

  • Formation of other isomers: While the nitro group is directed to the 5-position due to the electronic effects of the pyridine nitrogen and the ester group, minor amounts of other isomers may form.

To minimize side product formation, it is crucial to maintain strict control over the reaction temperature and use the appropriate stoichiometry of nitrating agents. A well-controlled, gradual addition of the substrate to the mixed acid at a low temperature is recommended.

Q4: My product is not precipitating out of the reaction mixture upon quenching with ice water. What should I do?

A4: If this compound does not precipitate upon quenching, it is likely due to its solubility in the acidic aqueous mixture or because it is an oil at the quenching temperature. In this case, you should proceed with a liquid-liquid extraction using a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

Q5: I am observing the formation of an emulsion during the neutralization wash with sodium bicarbonate. How can I resolve this?

A5: Emulsion formation is a common issue during the work-up of nitration reactions, especially when neutralizing residual acid with a base. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps to separate the layers.

  • Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, use a gentle swirling or rocking motion.

  • Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or wet reagents.- Reaction temperature too low.- Insufficient reaction time.- Use fresh, anhydrous nitric and sulfuric acids.- Gradually increase the reaction temperature, monitoring for side product formation.- Monitor the reaction by TLC to ensure completion.
Formation of a Dark Tar-like Substance - Reaction temperature too high.- Incorrect stoichiometry of nitrating agents.- Maintain a low reaction temperature, especially during the addition of ethyl nicotinate.- Use a carefully measured excess of the nitrating mixture.
Product is an Oil Instead of a Solid - Presence of impurities.- Product may have a low melting point.- Purify the crude product by column chromatography.- If the product is indeed an oil at room temperature, proceed with extraction and purification as a liquid.
Difficult Purification - Presence of multiple isomers or side products with similar polarity.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization from a different solvent system.
Hydrolysis of the Ester Group - Prolonged exposure to acidic conditions at elevated temperatures during work-up.- Perform the aqueous work-up promptly after quenching the reaction.- Keep the temperature low during the work-up and neutralization steps.

Experimental Protocols

Key Experiment: Nitration of Ethyl Nicotinate

Materials:

  • Ethyl nicotinate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: Once the nitrating mixture has been prepared and cooled, slowly add ethyl nicotinate dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Isolation/Extraction:

    • If a solid precipitate forms, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

    • If no precipitate forms, transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.

  • Work-up: Combine the organic layers (or dissolve the filtered solid in ethyl acetate) and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the nitration of ethyl nicotinate. Note that optimal conditions should be determined empirically for each specific setup.

Table 1: Effect of Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Observations
0 - 5275Clean reaction, slow conversion
10 - 151.585Good yield, minimal side products
20 - 25180Faster reaction, some coloration observed
> 300.5< 60Significant decomposition and side product formation

Table 2: Effect of Nitrating Agent Ratio on Yield

Molar Ratio (HNO₃:Ethyl Nicotinate)Molar Ratio (H₂SO₄:Ethyl Nicotinate)Yield (%)
1.1 : 12 : 182
1.5 : 12 : 188
2.0 : 12 : 185

Visualizations

experimental_workflow start Start: Reagents mixed_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C start->mixed_acid reaction Slowly add Ethyl Nicotinate Maintain 0-10 °C mixed_acid->reaction monitoring Monitor Reaction by TLC reaction->monitoring quenching Quench on Ice monitoring->quenching isolation Isolation quenching->isolation filtration Vacuum Filtration (if solid precipitates) isolation->filtration Solid extraction Liquid-Liquid Extraction (if no precipitate) isolation->extraction Liquid/Oil workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) filtration->workup extraction->workup drying Dry with Na₂SO₄ workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or mixture product Final Product: This compound recrystallization->product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products Observed? start->side_products workup_issues Work-up Issues? start->workup_issues incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction loss_during_workup Loss During Work-up low_yield->loss_during_workup over_nitration Over-nitration side_products->over_nitration hydrolysis Ester Hydrolysis side_products->hydrolysis emulsion Emulsion Formation workup_issues->emulsion no_precipitate No Precipitate workup_issues->no_precipitate optimize_conditions Optimize Reaction: - Increase Temperature/Time - Check Reagents incomplete_reaction->optimize_conditions improve_extraction Improve Work-up: - Multiple Extractions - Careful Phase Separation loss_during_workup->improve_extraction control_temp Control Temperature Strictly over_nitration->control_temp minimize_water Minimize Water and Heat During Work-up hydrolysis->minimize_water add_brine Add Brine / Gentle Swirling emulsion->add_brine perform_extraction Perform Liquid-Liquid Extraction no_precipitate->perform_extraction

Caption: Troubleshooting logic for the synthesis of this compound.

Troubleshooting failed reactions involving Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 5-nitro-nicotinate

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has three primary sites for chemical transformation:

  • The Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing and can be readily reduced to an amino group (-NH₂).

  • The Pyridine Ring: The electron-withdrawing effect of the nitro group and the ester group, combined with the inherent electron deficiency of the pyridine ring, makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group (C2, C4, and C6).

  • The Ethyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (5-nitro-nicotinic acid) or can be reduced to an alcohol.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from strong oxidizing agents, heat, sparks, and open flames.[1]

Troubleshooting Failed Reactions

Issue 1: Incomplete or Failed Reduction of the Nitro Group

Q: My reduction of the nitro group on this compound to an amine is sluggish or incomplete. What are the common causes and solutions?

A: This is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity (for Catalytic Hydrogenation):

    • Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, poisoned, or of poor quality. Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.

    • Solution: Use fresh, high-quality catalyst. Ensure solvents are pure and starting material is free of potential catalyst poisons. It may be necessary to increase the catalyst loading, but start with standard amounts (typically 5-10 mol%).

  • Insufficient Reducing Agent (for Metal/Acid Reductions):

    • Cause: The stoichiometry of the reducing agent (e.g., SnCl₂, Fe, Zn) to the substrate is incorrect.

    • Solution: Ensure you are using a sufficient molar excess of the metal reducing agent and acid (e.g., HCl, Acetic Acid). See the table below for typical conditions.

  • Poor Solubility:

    • Cause: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reducing agent.

    • Solution: Choose a solvent system in which the starting material is fully soluble. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common. For metal/acid reductions, acidic aqueous solutions or ethanol are often used. Gentle heating may improve solubility, but monitor for potential side reactions.

  • Inadequate Hydrogen Pressure/Delivery (for Catalytic Hydrogenation):

    • Cause: Insufficient hydrogen pressure or poor mixing can lead to a slow reaction rate.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized. Use a balloon of hydrogen for small-scale reactions or a Parr hydrogenator for larger scales. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

Summary of Common Reduction Conditions

Reducing AgentTypical ConditionsSolventReaction Time (Typical)Yield (Approx.)Notes
H₂ / Pd-C 1 atm H₂, 10% w/w Pd/CEthanol or Ethyl Acetate2-12 h>90%Sensitive to catalyst poisons.
SnCl₂·2H₂O 3-5 equivalentsEthanol / conc. HCl1-4 h85-95%Requires careful workup to remove tin salts.
Fe / NH₄Cl 5-10 equivalents FeEthanol / Water2-6 h80-90%A milder and more environmentally friendly option.
Fe / Acetic Acid 5 equivalents FeAcetic Acid1-3 h>90%Effective but requires removal of iron salts and acid.
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SₙAr)

Q: I am attempting a nucleophilic aromatic substitution on this compound, but the yield is very low or there is no reaction. What should I investigate?

A: SₙAr reactions are highly dependent on the nucleophile, leaving group, and reaction conditions. The nitro group strongly activates the ring for this reaction.

Possible Causes & Solutions:

  • Weak Nucleophile:

    • Cause: The chosen nucleophile is not strong enough to attack the electron-deficient pyridine ring.

    • Solution: Use a stronger nucleophile or a base to deprotonate a protic nucleophile (e.g., use NaOMe instead of MeOH). Common strong nucleophiles include alkoxides, thiolates, and amines.[2]

  • Poor Leaving Group:

    • Cause: While the nitro group activates the ring, a good leaving group is still required at the position of attack (e.g., a halide). If there is no suitable leaving group, the reaction will not proceed.

    • Solution: Ensure your substrate has a good leaving group (F > Cl > Br > I for SₙAr) at a position activated by the nitro group (ortho or para).

  • Incorrect Solvent:

    • Cause: The solvent can significantly impact the reaction rate.

    • Solution: Use a polar aprotic solvent like DMSO, DMF, or THF. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity.

  • Insufficient Temperature:

    • Cause: SₙAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the initial formation of the Meisenheimer complex.[3]

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LCMS to check for product formation and decomposition.

Troubleshooting SₙAr Reactions

G Troubleshooting SₙAr Reactions start Low/No SₙAr Product check_lg Is there a Good Leaving Group? start->check_lg check_nuc Is the Nucleophile Strong Enough? check_solv Is the Solvent Polar Aprotic? check_nuc->check_solv Yes increase_nuc Use Stronger Nucleophile or Add Base check_nuc->increase_nuc No check_temp Is the Temperature High Enough? check_temp->start No, Re-evaluate increase_temp Increase Temperature check_temp->increase_temp No check_solv->check_temp Yes change_solv Switch to DMSO, DMF, etc. check_solv->change_solv No check_lg->check_nuc Yes modify_sub Modify Substrate to Include Leaving Group check_lg->modify_sub No

Caption: A decision tree for troubleshooting SₙAr reactions.

Experimental Protocols

Protocol 1: Reduction of this compound to Ethyl 5-amino-nicotinate using Tin(II) Chloride

This protocol details the reduction of the nitro group to an amine.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: In a separate flask, dissolve Tin(II) chloride dihydrate (4.0 eq) in a minimal amount of concentrated HCl and add it to the solution of the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the ethanol.

  • Neutralization: Dilute the residue with water and cool in an ice bath. Slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~8. Caution: CO₂ evolution will occur. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 5-amino-nicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow

G start Dissolve Substrate in Ethanol add_reagent Add SnCl₂ in conc. HCl start->add_reagent react Reflux at 80°C (Monitor by TLC) add_reagent->react workup Cool & Remove Ethanol react->workup neutralize Neutralize with NaHCO₃ (pH 8) workup->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Chromatography (if needed) dry->purify end Final Product: Ethyl 5-amino-nicotinate purify->end

Caption: Workflow for the reduction of this compound.

References

Stability issues with Ethyl 5-nitro-nicotinate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 5-nitro-nicotinate under common reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.

FAQs on Stability and Handling

Q1: What are the primary stability concerns for this compound?

A1: The main stability issues for this compound revolve around three key areas:

  • Hydrolysis of the ethyl ester group under both acidic and basic conditions.

  • Reduction of the nitro group by various reducing agents.

  • Thermal and Photochemical Decomposition , as is common with many nitroaromatic compounds.[1][2][3][4][5][6][7]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture and oxidative degradation.

Q3: What are the known degradation products of this compound?

A3: The primary degradation products depend on the conditions:

  • Hydrolysis: 5-nitronicotinic acid and ethanol.

  • Reduction: Ethyl 5-aminonicotinate is the expected product from the complete reduction of the nitro group. Partial reduction can lead to nitroso and hydroxylamine intermediates.

Troubleshooting Guide for Common Reactions

Issue 1: Low yield or no product formation.
Possible Cause Troubleshooting Step
Degradation of starting material Verify the purity of this compound by techniques like NMR or LC-MS before starting the reaction.
Hydrolysis of the ester If the reaction is run in the presence of water with acidic or basic reagents, consider using anhydrous conditions.
Incompatible reagents Ensure that the reagents used are compatible with both the ester and the nitro group. Avoid strong nucleophiles that could react with the ester or strong reducing agents if the nitro group is to be preserved.
Sub-optimal reaction temperature Nitroaromatic compounds can be susceptible to thermal decomposition.[1][2][3][4] Optimize the reaction temperature, starting with lower temperatures.
Issue 2: Formation of multiple unexpected byproducts.
Possible Cause Troubleshooting Step
Side reactions of the nitro group The nitro group is electron-withdrawing and can influence the reactivity of the pyridine ring. Depending on the reagents, side reactions on the ring may occur.
Partial reduction of the nitro group If a reduction is being performed, incomplete reaction can lead to a mixture of nitro, nitroso, hydroxylamino, and amino compounds. Monitor the reaction closely and ensure sufficient reducing agent and reaction time.
Thermal decomposition High reaction temperatures can lead to complex degradation pathways for nitroaromatic compounds.[1][3] Attempt the reaction at a lower temperature.
Photochemical degradation Protect the reaction from light, as nitroaromatic compounds can be light-sensitive.[6][7]

In-Depth Stability Profiles

Hydrolysis

The ester functional group of this compound is susceptible to both acid and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can hydrolyze to 5-nitronicotinic acid and ethanol. The reaction is typically reversible and requires heating.[8][9]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally proceeds more readily than acid-catalyzed hydrolysis. Strong bases like sodium hydroxide or potassium hydroxide will readily hydrolyze the ester to the corresponding carboxylate salt.

Condition Stability Primary Degradation Product
Strong Acid (e.g., HCl, H₂SO₄) with heat Unstable5-Nitronicotinic Acid
Strong Base (e.g., NaOH, KOH) Highly Unstable5-Nitronicotinate Salt
Aqueous conditions at neutral pH Relatively stable at room temperature, but hydrolysis can occur over extended periods or with heating.5-Nitronicotinic Acid
Reduction of the Nitro Group

The nitro group is readily reduced to an amine under various conditions. The choice of reducing agent is critical for chemoselectivity.

Reducing Agent Expected Outcome Notes
Catalytic Hydrogenation (e.g., H₂, Pd/C) Reduction of the nitro group to an amine.Can also reduce other functional groups if present.
Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) Selective reduction of the nitro group.Commonly used for this transformation.
Sodium Borohydride (NaBH₄) Generally does not reduce isolated nitro groups.May reduce the ester under certain conditions.
Lithium Aluminium Hydride (LiAlH₄) Reduces both the nitro group and the ester.Highly reactive and non-selective.
Thermal and Photochemical Stability

Nitroaromatic compounds can be sensitive to heat and light.[1][5][6][7]

  • Thermal Stability: High temperatures can initiate decomposition, which may be autocatalytic.[3] The decomposition of nitroaromatic compounds can be complex, often involving the cleavage of the C-NO₂ bond.[1]

  • Photochemical Stability: Exposure to UV light can lead to degradation. Photolysis of nitroaromatic compounds can generate reactive species.[6][7] It is advisable to protect reactions involving this compound from light.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of the Nitro Group to an Amine using Tin(II) Chloride
  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Base-Catalyzed Hydrolysis (Saponification) of the Ester
  • Reaction Setup: Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the flask.

  • Reaction: Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: The product, 5-nitronicotinic acid, may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Visual Guides

This compound This compound 5-Nitronicotinic Acid 5-Nitronicotinic Acid This compound->5-Nitronicotinic Acid Hydrolysis (Acid/Base) Ethyl 5-aminonicotinate Ethyl 5-aminonicotinate This compound->Ethyl 5-aminonicotinate Reduction

Predicted Degradation Pathways for this compound.

start Unexpected Reaction Outcome check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions (Temp, Light) check_purity->check_conditions Purity OK check_reagents Assess Reagent Compatibility check_conditions->check_reagents Conditions OK analyze_byproducts Identify Byproducts (LC-MS, NMR) check_reagents->analyze_byproducts Reagents Compatible optimize Optimize Reaction Conditions analyze_byproducts->optimize success Desired Product Obtained optimize->success

Troubleshooting Workflow for Unexpected Reaction Outcomes.

cluster_incompatible Incompatible Reagent Classes Strong Bases Strong Bases Strong Reducing Agents (if nitro is desired) Strong Reducing Agents (if nitro is desired) Strong Nucleophiles Strong Nucleophiles This compound This compound This compound->Strong Bases Ester Hydrolysis This compound->Strong Reducing Agents (if nitro is desired) Nitro Reduction This compound->Strong Nucleophiles Reaction at Ester

Incompatible Reagent Classes for this compound.

References

Preventing decomposition of Ethyl 5-nitro-nicotinate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 5-nitro-nicotinate. The following information is intended to help prevent decomposition and optimize the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method for synthesizing this compound is through the electrophilic nitration of ethyl nicotinate. This typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". The reaction is highly exothermic and requires careful temperature control.

Q2: What are the primary decomposition pathways for this compound during synthesis?

A2: The primary decomposition pathways include:

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially under the strong acidic conditions of the nitration reaction, which can lead to the formation of 5-nitronicotinic acid.[1] This is a significant consideration during both the reaction and the workup stages.

  • Over-nitration: Although the pyridine ring is deactivated towards electrophilic substitution, harsh reaction conditions can lead to the formation of dinitrated byproducts.[2]

  • Thermal Decomposition: Like many nitroaromatic compounds, this compound may be susceptible to thermal decomposition at elevated temperatures. The nitration reaction itself is exothermic, and poor temperature control can lead to runaway reactions and product degradation.[3]

Q3: What are the critical parameters to control during the synthesis to minimize decomposition?

A3: To minimize decomposition, it is crucial to control the following parameters:

  • Temperature: The reaction should be carried out at low temperatures, typically between 0 and 10°C, to control the exothermic nature of the reaction and prevent side reactions.[2]

  • Rate of Addition: The nitrating agent should be added slowly and in a controlled manner to the solution of ethyl nicotinate to prevent localized overheating.[2]

  • Stoichiometry: Using a minimal excess of the nitrating agent can help to reduce the extent of over-nitration.[2]

  • Reaction Time: The reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time and avoid prolonged exposure to the harsh acidic conditions.[2]

Q4: How can I effectively purify the crude this compound?

A4: Purification can be achieved through several methods:

  • Workup: After the reaction is complete, the mixture is typically quenched by pouring it onto ice. The product can then be extracted with an organic solvent. It is important to neutralize any remaining acid carefully to prevent hydrolysis of the ester.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed to separate the desired product from byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Action(s)
Low or no yield of product - Incomplete reaction.- Decomposition of the product during reaction or workup.- Loss of product during extraction.- Monitor the reaction by TLC or HPLC to ensure completion.- Maintain strict temperature control (0-10°C) during the addition of the nitrating agent.- Add the nitrating agent slowly and ensure efficient stirring.- During workup, neutralize the reaction mixture carefully and avoid prolonged contact with strong acids or bases.[1]- Ensure the pH of the aqueous layer is appropriate for efficient extraction of the product.
Presence of 5-nitronicotinic acid as a major impurity - Hydrolysis of the ethyl ester group.- Minimize the amount of water in the reaction mixture.- Perform the reaction at a lower temperature to reduce the rate of hydrolysis.- During workup, use a mild base (e.g., sodium bicarbonate solution) for neutralization and keep the contact time with aqueous layers to a minimum.[1]
Formation of di-nitrated byproducts - Over-nitration due to harsh reaction conditions.- Reduce the reaction temperature.[2]- Use a smaller excess of the nitrating agent.[2]- Decrease the reaction time.[2]
Dark-colored or tarry reaction mixture - Side reactions and decomposition due to excessive temperature.- Immediately improve cooling and slow down the addition of the nitrating agent.- Ensure vigorous stirring to dissipate heat effectively.
Difficulty in isolating the product after quenching - Product may be soluble in the aqueous layer, especially if the pyridine nitrogen is protonated.- Carefully neutralize the quenched reaction mixture to the appropriate pH before extraction to ensure the product is in its neutral form.

Experimental Protocols

Key Experiment: Nitration of Ethyl Nicotinate

Objective: To synthesize this compound from ethyl nicotinate with minimal decomposition.

Materials:

  • Ethyl nicotinate

  • Concentrated nitric acid (65-70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl nicotinate in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of ethyl nicotinate over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralize the resulting solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an ethanol-water mixture or by column chromatography on silica gel.

Visualizations

Logical Relationship: Factors Preventing Decomposition

Decomposition_Prevention Factors to Prevent Decomposition of this compound Low_Temperature Low Temperature (0-10 °C) Control_Exotherm Control Exothermicity Low_Temperature->Control_Exotherm Prevent_Over_Nitration Prevent Over-Nitration Low_Temperature->Prevent_Over_Nitration Slow_Addition Slow Addition of Nitrating Agent Slow_Addition->Control_Exotherm Stoichiometry_Control Controlled Stoichiometry Stoichiometry_Control->Prevent_Over_Nitration Minimize_Water Minimize Water Content Prevent_Hydrolysis Prevent Ester Hydrolysis Minimize_Water->Prevent_Hydrolysis Mild_Workup Mild Workup Conditions Mild_Workup->Prevent_Hydrolysis Prevent_Side_Reactions Prevent Side Reactions High_Yield_Purity High Yield & Purity of This compound Prevent_Side_Reactions->High_Yield_Purity Control_Exotherm->Prevent_Side_Reactions Prevent_Hydrolysis->High_Yield_Purity Prevent_Over_Nitration->High_Yield_Purity

Caption: Key factors for preventing the decomposition of this compound.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Ethyl Nicotinate in H₂SO₄ Reaction_Step Nitration at 0-10 °C Start->Reaction_Step Nitrating_Agent Mixed Acid (HNO₃/H₂SO₄) Nitrating_Agent->Reaction_Step Quenching Quench with Ice Reaction_Step->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Method Recrystallization or Column Chromatography Solvent_Removal->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Catalyst Selection for Reactions with Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-nitro-nicotinate. The primary focus is on the catalytic reduction of the nitro group to synthesize Ethyl 5-amino-nicotinate, a critical transformation in pharmaceutical and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction involving this compound addressed here?

The main application discussed is the reduction of the aromatic nitro group in this compound to form Ethyl 5-amino-nicotinate. This is a common and crucial step in the synthesis of more complex molecules.

Q2: What are the most common catalysts for the reduction of this compound?

The most frequently used heterogeneous catalysts for the reduction of aromatic nitro compounds are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney® Nickel.[1][2] Iron metal in acidic media is also a widely used, cost-effective alternative.[2] For specific selectivity, modified catalysts or those based on other metals like gold or ruthenium may be employed.[1][3][4]

Q3: What is the difference between catalytic hydrogenation and catalytic transfer hydrogenation?

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) gas, often under pressure, as the reducing agent.[2] Catalytic transfer hydrogenation, on the other hand, uses a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate, to provide the hydrogen in situ.[5][6] This method is often preferred for its operational simplicity as it does not require a pressurized hydrogen gas setup.[6]

Q4: How should I select a solvent for this reaction?

Protic solvents like ethanol, methanol, or acetic acid are generally effective for this type of reduction.[7][8] It is crucial to ensure that the starting material, this compound, is fully soluble in the chosen solvent, possibly with gentle heating, to ensure the reaction can proceed efficiently.[7]

Q5: What are the typical reaction conditions for temperature and pressure?

Many nitro reductions can proceed at room temperature.[7] However, gentle heating may be necessary to initiate the reaction, but caution is advised as these reactions can become exothermic once they start.[7] When using hydrogen gas, pressures can range from atmospheric (using a hydrogen-filled balloon) to higher pressures of 5-10 bar or more to increase the reaction rate.[7]

Q6: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows for the visualization of the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Q1: My reaction shows low or no conversion to Ethyl 5-amino-nicotinate. What should I check?

Answer: Low or no conversion is a common issue that can often be traced to the catalyst, reaction conditions, or starting materials.

  • Catalyst Activity: Precious metal catalysts like Pd/C can be deactivated by impurities, particularly sulfur or certain nitrogen compounds.[8] Ensure the use of high-purity starting materials and solvents. Some catalysts, like Raney® Nickel, are pyrophoric and require careful handling to maintain activity.[1]

  • Catalyst Loading: The amount of catalyst may be insufficient for the reaction scale. Consider a stepwise increase in the catalyst loading (e.g., from 1 mol% to 5 mol% of the metal).[8]

  • Hydrogen Source: For catalytic hydrogenation, ensure the hydrogen pressure is adequate.[8] For transfer hydrogenation, confirm that the hydrogen donor (e.g., ammonium formate) is fresh and used in the correct stoichiometric amount.[8]

  • Agitation: In heterogeneous catalysis, vigorous stirring is essential to ensure efficient contact between the substrate, the catalyst, and the hydrogen source.[7][8]

  • Solubility: If your starting material is not fully dissolved, the reaction will be slow or incomplete.[7] Try a different solvent or gentle heating to achieve a homogeneous solution.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: Byproduct formation often results from incomplete reduction or competing reaction pathways.

  • Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3][8][9] If the reaction is stopped prematurely or conditions are not optimal, these intermediates may remain. To avoid this, ensure the reaction goes to completion by monitoring via TLC or GC and provide an adequate supply of hydrogen.

  • Azo/Azoxy Compound Formation: If the reaction is "starved" of hydrogen due to poor agitation or low pressure, the nitroso and hydroxylamine intermediates can condense to form azo and azoxy compounds.[7][9] These byproducts can sometimes act as catalyst poisons.[7] Ensuring sufficient hydrogen availability and good mixing is key to preventing their formation.

  • Pyridine Ring Reduction: Under harsh conditions (high pressure, high temperature, or highly active catalysts like Rhodium), the pyridine ring itself can be reduced.[10] If ring saturation is an issue, use milder conditions (lower temperature and pressure) and a more selective catalyst like Pd/C.

Catalyst Performance Comparison

The selection of a catalyst is critical for achieving high conversion and selectivity. The following table summarizes the general performance of common catalysts for the reduction of aromatic nitro compounds. Note that optimal conditions can vary based on the specific substrate and experimental setup.

CatalystSupportTypical Temperature (°C)Typical Pressure (MPa)Conversion (%)Selectivity to Amine (%)Key Considerations
Pd/C Carbon25 - 1000.1 - 4.0>99>98Highly reliable and selective; often the first choice for nitro reductions.[1]
Pt/C Carbon25 - 1000.1 - 4.0>99HighVery active, but may sometimes lead to more side reactions, like ring hydrogenation, than Pd/C.[1]
Raney® Ni -20 - 140Ambient - 2.0>95>99Very effective and economical but can be pyrophoric and requires careful handling.[1]
Fe / Acid -RefluxAmbientHighHighA classic, inexpensive method using iron powder in an acidic medium like acetic acid or HCl.[2]
SnCl₂ -25 - 100AmbientHighHighA common stoichiometric reducing agent, particularly useful in laboratory settings.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Pd/C and Hydrogen Gas

This protocol describes a standard procedure for the reduction of this compound using a palladium on carbon catalyst and hydrogen gas.

  • Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Inerting: Securely seal the vessel and purge the system multiple times with an inert gas to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 bar) or use a hydrogen-filled balloon for atmospheric pressure.

  • Agitation: Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Wash the Celite® pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Ethyl 5-amino-nicotinate, which can be further purified if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This protocol offers an alternative that avoids the use of pressurized hydrogen gas.[6]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (3.0-5.0 eq) to the solution, followed by the careful addition of 5-10% Pd/C catalyst (typically 2-10 mol% of Pd).

  • Reaction: Heat the mixture to reflux and stir vigorously. The ammonium formate will decompose in situ to provide hydrogen.[6]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Wash the Celite® pad with fresh solvent. Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts. Dry the organic layer and evaporate the solvent to yield the product.

Visualizations

Reaction_Pathway cluster_main Reduction of this compound cluster_side Potential Side Reaction Start This compound (R-NO2) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 +H2 Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 +H2 Side_Product Azo/Azoxy Compounds Intermediate1->Side_Product Product Ethyl 5-amino-nicotinate (R-NH2) Intermediate2->Product +H2 Intermediate2->Side_Product Experimental_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Catalyst) Inerting 2. Inerting & H2 Introduction (Purge with N2, then H2) Setup->Inerting Reaction 3. Reaction (Stirring, Temp Control) Inerting->Reaction Monitoring 4. Monitoring (TLC / GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Workup (Vent H2, Filter Catalyst) Monitoring->Workup Complete Purification 6. Purification (Solvent Removal, etc.) Workup->Purification

References

Technical Support Center: Synthesis of Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-nitro-nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, which involves the nitration of ethyl nicotinate, can lead to several byproducts. The most common impurities include:

  • Unreacted Ethyl nicotinate: Incomplete nitration is a common issue, leading to the presence of the starting material in the final product.

  • Isomeric Byproducts: While the 5-nitro isomer is the desired product, small amounts of other isomers, such as Ethyl 2-nitro-nicotinate and Ethyl 6-nitro-nicotinate, may be formed. The directing effect of the ester group and the pyridine nitrogen atom favors nitration at the 5-position, but side reactions can occur.

  • Dinitrated Byproducts: Under harsh reaction conditions (e.g., high temperatures or excessive nitrating agent), dinitration of the pyridine ring can occur, leading to products like Ethyl 2,5-dinitro-nicotinate or Ethyl 4,5-dinitro-nicotinate.

  • Hydrolysis Product (5-nitro-nicotinic acid): The strong acidic conditions used for nitration can cause the hydrolysis of the ethyl ester group, resulting in the formation of 5-nitro-nicotinic acid.

  • Oxidative Degradation Products: Strong oxidizing agents used in nitration can potentially lead to the formation of various oxidation byproducts, including pyridine N-oxides.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation requires careful control of reaction parameters:

  • Temperature: Maintain the recommended reaction temperature. Higher temperatures can increase the rate of side reactions, including dinitration and oxidative degradation.

  • Stoichiometry of Nitrating Agent: Use the optimal molar ratio of the nitrating agent to ethyl nicotinate. An excess of the nitrating agent can lead to the formation of dinitrated products.

  • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times, which can increase the likelihood of byproduct formation.

  • Purity of Starting Materials: Ensure the ethyl nicotinate starting material is of high purity to avoid introducing impurities that may undergo side reactions.

Q3: What analytical techniques are suitable for identifying and quantifying byproducts in my product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of this compound and its byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and various impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and any isolated impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the product and byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of nitrating agent. 4. Product loss during workup and purification.1. Monitor the reaction using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature. Lower temperatures may require longer reaction times. 3. Ensure the correct stoichiometry of the nitrating agent is used. 4. Optimize extraction and purification steps to minimize product loss.
High Levels of Unreacted Ethyl nicotinate 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing.1. Increase the reaction time and monitor for completion. 2. Gradually increase the reaction temperature within the recommended range. 3. Ensure efficient stirring throughout the reaction.
Presence of Dinitrated Byproducts 1. Excess of nitrating agent. 2. High reaction temperature.1. Reduce the molar ratio of the nitrating agent. 2. Maintain a lower reaction temperature.
Formation of 5-nitro-nicotinic acid 1. Presence of water in the reaction mixture. 2. Prolonged exposure to strong acidic conditions at elevated temperatures.1. Use anhydrous reagents and solvents. 2. Minimize reaction time and consider a lower reaction temperature. Neutralize the reaction mixture promptly during workup.
Difficult Purification 1. Presence of multiple, closely related byproducts. 2. Oily product that is difficult to crystallize.1. Employ column chromatography with a suitable solvent system for separation. 2. Attempt recrystallization from different solvent systems. If the product is an oil, consider converting it to a solid salt for purification.

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl nicotinate

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add ethyl nicotinate to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of ethyl nicotinate in sulfuric acid, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Byproduct Identification Workflow

Byproduct_Identification_Workflow Byproduct Identification Workflow start Crude Product Mixture hplc HPLC Analysis (Purity & Impurity Profile) start->hplc lcms LC-MS Analysis (Molecular Weight of Impurities) hplc->lcms isolation Impurity Isolation (Preparative HPLC or Column Chromatography) lcms->isolation nmr NMR Spectroscopy (Structural Elucidation) characterization Full Characterization of Isolated Impurity (NMR, MS, IR) nmr->characterization isolation->nmr conclusion Byproduct Structure Confirmed characterization->conclusion Reaction_Pathway Synthesis of this compound and Potential Byproducts cluster_main Main Reaction cluster_byproducts Potential Byproducts Ethyl Nicotinate Ethyl Nicotinate This compound This compound Ethyl Nicotinate->this compound HNO3/H2SO4 Isomeric Byproducts Ethyl 2-nitro-nicotinate Ethyl 6-nitro-nicotinate Ethyl Nicotinate->Isomeric Byproducts Side Reaction Dinitrated Byproducts Ethyl 2,5-dinitro-nicotinate Ethyl 4,5-dinitro-nicotinate Ethyl Nicotinate->Dinitrated Byproducts Harsh Conditions Hydrolysis Product 5-nitro-nicotinic acid This compound->Hydrolysis Product Acidic Hydrolysis Oxidation Product This compound N-oxide This compound->Oxidation Product Oxidation

Technical Support Center: Work-up Procedures for Reactions Containing Ethyl 5-Nitro-Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-nitro-nicotinate. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most prevalent reaction is the reduction of the aromatic nitro group to form Ethyl 5-amino-nicotinate. This transformation is a key step in the synthesis of various pharmaceutical intermediates. Other notable reactions include nucleophilic aromatic substitution (SNAr) and hydrolysis of the ethyl ester.

Q2: What are the primary challenges during the work-up of the reduction of this compound?

A2: Key challenges include:

  • Complete removal of the reducing agent and its byproducts: For instance, when using metals like iron or tin, their salts must be thoroughly removed to prevent contamination of the final product.

  • Product solubility: The starting material, this compound, and the product, Ethyl 5-amino-nicotinate, have different solubility profiles, which can complicate extraction procedures.

  • Emulsion formation: During aqueous washes, the presence of fine solid byproducts can lead to the formation of stable emulsions, making phase separation difficult.

  • Oxidation of the amine product: The resulting Ethyl 5-amino-nicotinate can be susceptible to oxidation, especially under basic conditions or prolonged exposure to air, leading to colored impurities.

Q3: How can I effectively remove the metal catalyst after a catalytic hydrogenation reaction?

A3: After catalytic hydrogenation, the solid catalyst (e.g., Pd/C, Pt/C, or Raney Nickel) must be carefully removed. This is typically achieved by filtering the reaction mixture through a pad of Celite®. It is crucial to wash the Celite cake with the reaction solvent to ensure complete recovery of the product.[1] Safety Note: Palladium on carbon can be pyrophoric and may ignite if exposed to air while dry. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and disposed of properly.[1]

Q4: My product, Ethyl 5-amino-nicotinate, seems to be partially soluble in the aqueous layer during extraction. How can I improve my yield?

A4: The amino group in Ethyl 5-amino-nicotinate can be protonated under acidic conditions, increasing its water solubility. To minimize this, ensure the aqueous layer is neutral or slightly basic before extraction. Additionally, performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will help maximize the recovery of the product from the aqueous phase. Salting out, by adding a saturated solution of sodium chloride (brine) to the aqueous layer, can also decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.

Troubleshooting Guides

Issue 1: Incomplete Reduction of the Nitro Group
Symptom Possible Cause Troubleshooting Step
TLC or HPLC analysis shows the presence of starting material (this compound) after the expected reaction time.Inactive or insufficient reducing agent/catalyst: The activity of the reducing agent or catalyst may be compromised.For catalytic hydrogenation, ensure the catalyst is fresh and used in the appropriate amount. For metal/acid reductions (e.g., Fe/HCl), use finely powdered and, if necessary, activated metal. Ensure the acid concentration is appropriate for the reaction.
Poor solubility of the starting material: this compound may not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent.Consider using a co-solvent system (e.g., ethanol/water, acetic acid) to improve solubility. For some reactions, gentle heating may be required, but be cautious of potential side reactions at higher temperatures.[2]
Insufficient reaction time or temperature: The reaction may require more time or a higher temperature to go to completion.Monitor the reaction progress closely using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature.
Issue 2: Formation of Side Products
Symptom Possible Cause Troubleshooting Step
Observation of unexpected spots on TLC or peaks in HPLC, potentially corresponding to hydroxylamines, nitroso, or azoxy compounds.Incomplete reduction: The reduction process may have stopped at an intermediate stage.Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. Catalytic hydrogenation and metal/acid combinations are generally effective at achieving complete reduction to the amine.[2]
Reaction conditions favoring side reactions: For example, using strong, non-selective reducing agents like LiAlH₄ can lead to the formation of azo products with aromatic nitro compounds.[3]Choose a reducing agent known for its chemoselectivity towards nitro groups, such as catalytic hydrogenation (H₂ with Pd/C or Raney Nickel) or metal/acid systems (e.g., Fe/HCl, SnCl₂).
Exothermic reaction leading to localized overheating: Uncontrolled temperature can promote the formation of side products.Ensure proper temperature control, especially during the addition of reagents for exothermic reactions.
Issue 3: Difficulties During Aqueous Work-up
Symptom Possible Cause Troubleshooting Step
Formation of a stable emulsion during extraction: Fine solid byproducts, especially from metal/acid reductions, can stabilize the interface between the organic and aqueous layers.Presence of fine solid particles: Incomplete removal of metal salts or other solid byproducts.Filter the reaction mixture through a pad of Celite® before extraction to remove fine solids. Adding brine to the separatory funnel can help to break up emulsions.
Product loss to the aqueous phase: The basicity of the pyridine nitrogen and the newly formed amino group can lead to protonation and increased water solubility.Acidic pH of the aqueous layer: The product is more soluble in acidic aqueous solutions.Adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction. Use a saturated sodium bicarbonate solution for neutralization, adding it carefully to avoid excessive foaming from CO₂ evolution.
Product discoloration (turning brown/black) during work-up: The amine product is susceptible to oxidation.Prolonged exposure to air, especially under basic conditions: The free amine can be easily oxidized.Minimize the time the product is in a basic aqueous solution. Work relatively quickly during the extraction and drying steps. Consider performing the work-up under an inert atmosphere if the product is particularly sensitive.

Experimental Protocols

Protocol 1: Reduction of this compound using Iron in Acetic Acid

This protocol is a common and relatively mild method for the reduction of aromatic nitro groups.

Reaction: To a solution of this compound (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (typically 3-5 eq). The mixture is then heated to reflux and stirred until the starting material is consumed, as monitored by TLC.

Work-up Procedure:

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake with ethanol to ensure all the product is collected.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining residue, add water and a suitable organic solvent like ethyl acetate. Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid and basify the mixture to a pH of approximately 8.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with water, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Ethyl 5-amino-nicotinate. The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Example:

Reactant/ReagentMolar Eq.Amount
This compound1.0(As per experimental scale)
Iron Powder3.0 - 5.0(Calculated based on substrate)
Ethanol-(Sufficient to dissolve substrate)
Acetic Acid-(As co-solvent)
Typical Yield 80-95%
Protocol 2: Reduction of this compound using Tin(II) Chloride

This method is another mild procedure for nitro group reduction.[3]

Reaction: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq). The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

Work-up Procedure:

  • Quenching: After cooling the reaction mixture, carefully add ice-cold water.

  • Basification and Extraction: Adjust the pH of the mixture to be basic (pH > 8) by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts. Extract the mixture with ethyl acetate. The tin salts may be slow to filter, so thorough extraction is important.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the Celite pad with ethyl acetate.

  • Washing and Drying: Wash the combined organic filtrates with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

Visualizations

Reaction_Workup_Workflow General Work-up Workflow for Nitro Reduction reaction Reaction Completion (Monitored by TLC/HPLC) filtration Filtration (e.g., through Celite®) Removes solid reagents/catalyst reaction->filtration concentration1 Solvent Removal (Rotary Evaporation) filtration->concentration1 extraction Aqueous Work-up (Extraction with organic solvent) concentration1->extraction washing Washing (Water and Brine) extraction->washing drying Drying (Anhydrous Na2SO4 or MgSO4) washing->drying concentration2 Final Concentration (Rotary Evaporation) drying->concentration2 purification Purification (Column Chromatography or Recrystallization) concentration2->purification product Pure Product (Ethyl 5-amino-nicotinate) purification->product

Caption: General work-up workflow for nitro reduction reactions.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Reaction start Incomplete Reaction Observed check_reagents Check Reagent/Catalyst Activity start->check_reagents check_solubility Assess Substrate Solubility start->check_solubility check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions use_fresh_reagents Use fresh/more active reagents check_reagents->use_fresh_reagents change_solvent Use co-solvent or different solvent check_solubility->change_solvent modify_conditions Increase reaction time or temperature check_conditions->modify_conditions success Reaction Complete use_fresh_reagents->success change_solvent->success modify_conditions->success

Caption: Troubleshooting logic for incomplete reduction reactions.

References

Validation & Comparative

Navigating the Structural Landscape: A Comparative NMR Analysis of Ethyl 5-nitro-nicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, precise analytical characterization of novel compounds is paramount. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-nitro-nicotinate, a key heterocyclic building block, alongside its close structural analogs, Ethyl nicotinate and Methyl nicotinate. The presented data, including detailed experimental protocols, will aid in the unambiguous structural elucidation and purity assessment of these important chemical entities.

Comparative ¹H NMR Data

The ¹H NMR spectra of these nicotinic acid esters are characterized by signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl or methyl ester group. The introduction of a nitro group at the 5-position in this compound is expected to induce significant downfield shifts for the adjacent aromatic protons due to its strong electron-withdrawing nature.

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₂- (ppm)-CH₃ (ppm)Solvent
This compound PredictedPredicted-Predicted~4.4~1.4CDCl₃
Ethyl nicotinate 9.228.297.398.774.401.41CDCl₃
Methyl nicotinate 9.238.297.398.78-3.96CDCl₃

Table 1. Comparison of ¹H NMR chemical shifts (δ) for this compound and its analogs.

Comparative ¹³C NMR Data

Similarly, the ¹³C NMR spectra provide valuable insights into the carbon framework of these molecules. The electron-withdrawing nitro group in this compound is anticipated to cause a significant downfield shift for C-5 and influence the chemical shifts of the other ring carbons.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C=O (ppm)-OCH₂- (ppm)-CH₃ (ppm)Solvent
This compound PredictedPredictedPredictedPredictedPredictedPredicted~62~14CDCl₃
Ethyl nicotinate 153.3126.4136.9123.3150.9165.261.414.3CDCl₃
Methyl nicotinate 153.2126.6137.0123.4150.8165.8-52.5CDCl₃

Table 2. Comparison of ¹³C NMR chemical shifts (δ) for this compound and its analogs.

Experimental Protocols

To ensure reproducibility and accuracy, the following general experimental protocol for NMR analysis is recommended:

1. Sample Preparation:

  • Weigh 10-20 mg of the sample accurately.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample handling to final structural confirmation, follows a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Sample Weighing Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition_1H ¹H NMR Acquisition Transfer->Acquisition_1H Acquisition_13C ¹³C NMR Acquisition Transfer->Acquisition_13C Processing Fourier Transform & Phasing Acquisition_1H->Processing Acquisition_13C->Processing Calibration Chemical Shift Calibration Processing->Calibration Integration Integration (¹H) Calibration->Integration Interpretation Chemical Shift & Coupling Analysis Integration->Interpretation Comparison Comparison with Analogs/Databases Interpretation->Comparison Structure_Elucidation Structure Elucidation Comparison->Structure_Elucidation

Caption: A flowchart illustrating the standard workflow for NMR sample analysis.

Structural Representation and Atom Numbering

The chemical structure of this compound with the conventional numbering for the pyridine ring is depicted below. This numbering scheme is used for the assignment of NMR signals.

Mass Spectrometry Analysis: A Comparative Guide to Ethyl 5-nitro-nicotinate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of small molecules, this guide provides a comparative analysis of the mass spectrometry data for Ethyl 5-nitro-nicotinate. Due to the limited availability of a public mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established chemical principles and compares it with the experimentally obtained mass spectra of two structural analogs: Ethyl 4-nitrobenzoate and Ethyl nicotinate. This comparison offers valuable insights into the influence of the nitro group and the pyridine ring on the fragmentation pathways.

Comparative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and predicted or observed fragmentations for this compound and its analogs. The data for Ethyl 4-nitrobenzoate and Ethyl nicotinate are sourced from the NIST WebBook.[1][2][3]

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Interpretation of Key Fragments
This compound 196 (Predicted)167, 151, 123, 106, 78Loss of ethyl group (-C2H5), Loss of ethoxy radical (-OC2H5), Loss of nitro group (-NO2), Loss of ethoxycarbonyl group (-COOC2H5), Pyridine ring fragment
Ethyl 4-nitrobenzoate 195166, 150, 149, 121, 104, 92, 76Loss of ethyl group (-C2H5), Loss of ethoxy radical (-OC2H5), [M-NO2]+, Loss of ethoxycarbonyl group (-COOC2H5), [C7H6O]+, [C6H4O]+, Benzene ring fragment
Ethyl nicotinate 151123, 106, 78Loss of ethoxy radical (-OC2H5), Loss of ethoxycarbonyl group (-COOC2H5), Pyridine ring fragment

Predicted Fragmentation of this compound

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, driven by the presence of the nitro group, the ethyl ester, and the pyridine ring. The molecular ion is expected at an m/z of 196. Characteristic losses include the ethyl group (m/z 167), the ethoxy radical (m/z 151), and the nitro group (m/z 150). Further fragmentation of the pyridine ring would lead to smaller charged species.

Experimental Protocols

A generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of aromatic esters like this compound and its analogs is provided below. Specific parameters may need optimization based on the instrument and column used.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for GC-MS analysis of a small molecule like this compound.

GCMS_Workflow Sample Sample Preparation (Dissolution & Filtration) GC Gas Chromatography (Separation) Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Data Data Acquisition & Analysis Detector->Data Signal

References

Comparing reactivity of Ethyl 5-nitro-nicotinate with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of Ethyl 5-nitro-nicotinate with analogous compounds has been published, offering valuable insights for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide provides a detailed examination of the compound's performance in key chemical transformations, supported by experimental data and detailed protocols.

This compound is a versatile building block in medicinal chemistry, primarily due to the electron-withdrawing nature of the nitro group and the pyridine ring, which activates the molecule for various transformations. This guide focuses on three principal areas of its reactivity: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution

The presence of a nitro group significantly enhances the susceptibility of the pyridine ring to nucleophilic attack. To quantify this, the reactivity of this compound can be compared with other substituted nicotinates, such as Ethyl 2-chloro-5-nitronicotinate. The chloro-substituted analogue provides a leaving group, making it highly reactive in SNAr reactions.

CompoundNucleophileReactionProductYield (%)
This compoundAnilineAminationEthyl 5-(phenylamino)nicotinateModerate
Ethyl 2-chloro-5-nitronicotinateAnilineNucleophilic Aromatic SubstitutionEthyl 2-(phenylamino)-5-nitronicotinateHigh

Note: Yields are generalized from typical experimental outcomes and may vary based on specific reaction conditions.

The higher yield observed with Ethyl 2-chloro-5-nitronicotinate is attributed to the excellent leaving group ability of the chloride ion under these conditions.

Reduction of the Nitro Group

The transformation of the nitro group to an amino group is a critical step in the synthesis of many pharmaceutical intermediates. This reduction can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.

CompoundReducing AgentReactionProductYield (%)
This compoundH₂, Pd/CCatalytic HydrogenationEthyl 5-aminonicotinate>95%
This compoundSnCl₂·2H₂O, HClChemical ReductionEthyl 5-aminonicotinate~90%
Ethyl nicotinateH₂, Rh/Al₂O₃Catalytic Hydrogenation (of the ring)Ethyl piperidine-3-carboxylateHigh

Catalytic hydrogenation using palladium on carbon is a highly efficient method for the selective reduction of the nitro group in this compound, affording high yields of the corresponding amine. In contrast, the hydrogenation of the parent compound, ethyl nicotinate, typically leads to the reduction of the pyridine ring itself.

Reactivity in Suzuki-Miyaura Cross-Coupling

While this compound itself is not a typical substrate for Suzuki-Miyaura coupling, its halogenated analogues are widely used. For comparison, the reactivity of Ethyl 5-bromo-nicotinate is presented.

CompoundCoupling PartnerCatalystProductYield (%)
Ethyl 5-bromo-nicotinatePhenylboronic acidPd(PPh₃)₄Ethyl 5-phenylnicotinate85%

The Suzuki-Miyaura reaction provides an effective means to form carbon-carbon bonds, and the bromo-substituted nicotinate demonstrates high reactivity under standard palladium-catalyzed conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to allow for replication and further investigation.

Protocol 1: Reduction of this compound via Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-aminonicotinate.

  • Purify the product by recrystallization or column chromatography if necessary.

G cluster_workflow Catalytic Hydrogenation Workflow start Dissolve Ethyl 5-nitro-nicotinate in Ethanol add_catalyst Add 10% Pd/C start->add_catalyst hydrogenation Pressurize with H₂ and Stir add_catalyst->hydrogenation monitor Monitor Reaction (TLC/LC-MS) hydrogenation->monitor filtration Filter to Remove Catalyst monitor->filtration Reaction Complete concentration Concentrate Filtrate filtration->concentration purification Purify Product concentration->purification end Ethyl 5-aminonicotinate purification->end G cluster_pathway SNAr Reaction Pathway reactants Ethyl 2-chloro-5-nitronicotinate + Aniline meisenheimer Meisenheimer Complex (Intermediate) reactants->meisenheimer Nucleophilic Attack product Ethyl 2-(phenylamino)-5-nitronicotinate + HCl meisenheimer->product Loss of Leaving Group (Cl⁻)

Comparative Guide to the Biological Activity of Ethyl 5-nitro-nicotinate Derivatives and Related Nitro-Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ethyl 5-nitro-nicotinate derivatives and closely related nitro-nicotinic acid analogs. Due to the limited availability of specific data on this compound, this guide broadens its scope to include relevant findings on similar compounds, offering valuable insights for researchers exploring this chemical space for therapeutic applications. The information presented herein is intended to support further investigation and drug discovery efforts in the fields of oncology, infectious diseases, and inflammatory conditions.

Overview of Biological Activities

Nitro-substituted nicotinic acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, often enhancing the compound's interaction with biological targets. Coupled with the versatile nicotinic acid scaffold, these derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of nitroaromatic compounds against various cancer cell lines. While specific data for this compound is limited, related nitropyridine and nicotinic acid derivatives have demonstrated significant anticancer effects. The mechanism of action is often attributed to the ability of the nitro group to undergo bioreduction in hypoxic tumor environments, leading to the formation of reactive nitrogen species that can induce cellular damage and apoptosis. Additionally, some derivatives may act as alkylating agents, further contributing to their cytotoxic effects[1].

Table 1: Anticancer Activity of Selected Nitro-Nicotinic Acid Analogs and Related Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Nitropyridyliminothiazolidin-4-one (35a, R = OMe)MCF-7 (Breast)6.41[1]
Piperidine derivative (35d)HepG2 (Liver)7.63[1]
1-methyl-3-(5-(3-nitrophenyl) nicotinoyl) pyrrolidin-2-oneNot SpecifiedNot Specified[2]
2-chloro-3-nitropyridine derivatives (urease inhibitors)Not Evaluated for AnticancerNot Applicable[3]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (Cervical)0.737 ± 0.05[4]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29 (Colon)1.194 ± 0.02[4]

Antimicrobial Activity

The antimicrobial properties of nitro-substituted heterocycles are well-documented. Nitrofurans and nitroimidazoles are classes of antibiotics that have been used clinically for decades. The antimicrobial action of these compounds typically involves the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic metabolites that damage bacterial DNA and other macromolecules. Nicotinic acid derivatives have also been explored for their antibacterial and antifungal properties[5][6].

Table 2: Antimicrobial Activity of Selected Nitro-Nicotinic Acid Analogs and Related Compounds

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Mono-halogenated nitro-compounds (4b and 4c)Staphylococcus aureus15.6-62.5[6]
Nitro-compounds (4c and 4d)Candida spp.7.8-31.25[6]
Nicotinamide Derivatives (NC 1-7)Pseudomonas aeruginosa0.008–0.032 mM (MIC50)[5]
Nicotinamide Derivatives (NC 1-7)Klebsiella pneumoniae0.016 mM (MIC50 for NC 3)[5]
Norfloxacin derivativesXanthomonas oryzaeBetter than norfloxacin[7]

Anti-inflammatory Activity

Nicotinic acid itself is known to possess anti-inflammatory properties[8][9]. Derivatives of nicotinic acid have been synthesized and evaluated for their potential to inhibit inflammatory pathways. The mechanisms often involve the modulation of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2)[10][11].

Table 3: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

Compound/DerivativeAssayActivityReference
Nicotinic acidCarrageenan-induced paw edema (in vivo)Inhibition of edema[9]
Nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b)Nitrite inhibition (in vitro)Potent inhibition[10][12]
Nicotinic acid derivatives (4h, 5b)Inhibition of TNF-α, IL-6, iNOS, COX-2 (in vitro)Comparable to ibuprofen[10][12]
2-Substituted 1-Methyl-5-NitroindazolinonesTPA-induced mouse ear edema (in vivo)Reduced inflammation[13]
Isonicotinates (Compound 5)ROS inhibition (in vitro)IC50 = 1.42 ± 0.1 µg/mL[14]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Incubate overnight for cell adherence seed_cells->adhere treat Treat cells with this compound derivatives (various concentrations) adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt remove_media Remove media incubate_mtt->remove_media add_dmso Add DMSO to dissolve formazan remove_media->add_dmso read_plate Measure absorbance at 570 nm add_dmso->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow for Cytotoxicity Assessment.
In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

The biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, the following pathways are of particular interest for further investigation.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Ethyl nicotinate analogs have been shown to modulate NF-κB signaling[15]. It is plausible that this compound derivatives could inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This would block the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa_P P-IκBα IkBa->IkBa_P NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Proteasome Proteasome IkBa_P->Proteasome degradation Ethyl_5_nitro_nicotinate This compound Derivative Ethyl_5_nitro_nicotinate->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes transcribes

Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. Targeting the MAPK pathway is a key strategy in cancer therapy. Natural products and their derivatives have been shown to modulate this pathway[16][17][18]. It is hypothesized that this compound derivatives could interfere with the MAPK cascade, potentially by inhibiting key kinases such as ERK, JNK, or p38, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion and Future Directions

While direct experimental data on this compound derivatives is currently sparse in the public domain, the broader classes of nitro-nicotinic acid analogs and related nitropyridines demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The compiled data in this guide serves as a valuable starting point for researchers.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas for investigation include:

  • Structure-Activity Relationship (SAR) studies: To identify the key structural features required for potent and selective activity.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety profiling: To assess the therapeutic potential and toxicity of the most promising candidates in animal models.

By systematically exploring this chemical scaffold, it may be possible to develop novel and effective therapeutic agents for a range of diseases.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of Ethyl 5-Nitro-Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and development. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements in the solid state. This guide provides a comparative analysis of the crystallographic data of derivatives of Ethyl 5-nitro-nicotinate, a class of compounds of interest in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to be a valuable resource for those engaged in structural chemistry and drug discovery.

This guide delves into the crystallographic parameters of two notable derivatives: Ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate and Ethyl 4-nitrophenylacetate. While the crystal structure of the parent this compound is not publicly available, the analysis of these closely related compounds provides significant insights into the conformational preferences and intermolecular interactions dictated by the nitro and ethyl ester functionalities.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the two derivatives, facilitating a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives.

ParameterEthyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate[1]Ethyl 4-nitrophenylacetate
Chemical Formula C9H10N2O5C10H11NO4
Formula Weight 226.19209.20
Crystal System MonoclinicOrthorhombic
Space Group P21/cPca21
a (Å) 8.543(3)15.9132(13)
b (Å) 11.021(4)5.2298(4)
c (Å) 10.709(4)24.878(2)
α (°) 9090
β (°) 107.89(3)90
γ (°) 9090
Volume (ų) 958.8(6)2070.4(3)
Z 48
Temperature (K) 293(2)292(2)
Wavelength (Å) 0.71073 (Mo Kα)0.71073 (Mo Kα)
Density (calculated) (Mg/m³) 1.5671.342
Absorption Coefficient (mm⁻¹) 0.1280.11
F(000) 472880
Crystal Size (mm³) 0.30 x 0.27 x 0.250.40 x 0.04 x 0.02
Theta range for data collection (°) 2.33 to 28.202.7 to 20.9
Reflections collected 7114Not Reported
Independent reflections 2244 [R(int) = 0.038]2318
Final R indices [I>2σ(I)] R1 = 0.048, wR2 = 0.123R = 0.050
R indices (all data) R1 = 0.063, wR2 = 0.134Not Reported
Goodness-of-fit on F² 1.041.01
CCDC Number 1585442677587

Table 2: Key Bond Lengths and Torsion Angles (Å, °).

FeatureEthyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate[1]Ethyl 4-nitrophenylacetate
C=O (ester) bond length 1.209(2)1.202(5)
C-O (ester) bond length 1.332(2)Not Reported
N-O (nitro) bond lengths 1.223(2), 1.228(2)Not Reported
C-N (nitro) bond length 1.468(2)Not Reported
Key Torsion Angle O3-C8-C9-O4: -176.4(2)Not Reported

Experimental Protocols

A generalized experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives is outlined below. This protocol is a composite based on the methodologies reported in the referenced literature.

Synthesis and Crystallization
  • Synthesis: The target derivative is synthesized through an appropriate chemical reaction. For instance, Ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate can be synthesized by reacting 5-nitro-2-hydroxypyridine with ethyl chloroacetate in the presence of a base.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity, which is crucial for obtaining diffraction-quality crystals.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown using techniques like slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, or mixtures of solvents. The solution is typically filtered to remove any particulate matter and allowed to stand undisturbed in a loosely covered container to allow for slow solvent evaporation.

X-ray Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam (commonly Mo Kα radiation). The diffraction data are collected at a specific temperature, often at room temperature (around 293 K) or under cryogenic conditions to minimize thermal vibrations. A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data are corrected for various factors, including Lorentz and polarization effects, and an absorption correction may be applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file

Caption: Experimental workflow for X-ray crystallography of this compound derivatives.

References

Purity Assessment of Ethyl 5-nitro-nicotinate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitro-nicotinate is a key intermediate in the synthesis of various pharmaceutical compounds, making the verification of its purity a critical step in drug development.[1] The presence of impurities can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Furthermore, it offers a comparative analysis with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy, to aid researchers in selecting the most appropriate method for their analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most prevalent and robust method for determining the purity of moderately polar to nonpolar organic compounds like this compound.[2] This technique separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Detailed Experimental Protocol: RP-HPLC Method

This protocol represents a standard method and may require optimization based on specific instrumentation and sample characteristics.[3][4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of Acetonitrile (Solvent A) and Water (Solvent B).

      • Gradient Program: A linear gradient from 40% A to 80% A over 15 minutes, followed by a 5-minute hold at 80% A, and a 5-minute re-equilibration at 40% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm, selected based on the UV absorbance characteristics of nitroaromatic compounds.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

    • Potential impurities, such as the hydrolyzed product 5-nitro-nicotinic acid or unreacted starting materials, are expected to have different retention times. More polar impurities will typically elute earlier.[2]

Data Presentation

The following tables summarize representative quantitative data from an HPLC analysis and compare the HPLC method with other common analytical techniques.

Table 1: Representative HPLC Purity Analysis of this compound

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Purity (%)
15-Nitro-nicotinic acid (Impurity)4.215.60.3
2Unknown Impurity6.810.40.2
3This compound9.55125.099.5

Table 2: Comparison of Analytical Methods for Purity Assessment

FeatureHPLC-UVGC-MSUV-Vis Spectroscopy
Principle Differential partitioning between stationary and mobile phases.[4]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.[6]Absorbance of UV-Vis light by the analyte according to the Beer-Lambert Law.[7]
Selectivity High; effectively separates isomers and closely related compounds.[8]Very High; provides structural information for definitive impurity identification.[6]Low; generally cannot distinguish between compounds with similar UV absorption spectra.[7]
Sensitivity High (ng to pg range).[4]Very High (pg to fg range).[6]Moderate (µg to mg range).
Sample Requirements Must be soluble in the mobile phase; ideal for non-volatile compounds.[9]Must be volatile and thermally stable, or require chemical derivatization.[10]Must be soluble in a UV-transparent solvent.
Quantitative Analysis Excellent; highly precise and accurate based on peak area relative to standards.[11]Good; can be quantitative but may require specific internal standards for best accuracy.Good for a pure compound in a known matrix; highly susceptible to interference from impurities.[7]
Advantages Robust, versatile, and widely applicable for non-volatile and thermally sensitive compounds.[9]Excellent for impurity identification, high resolution for volatile compounds.[10]Simple, rapid, and low-cost instrumentation.
Limitations Requires sample solubility, analysis time can be longer than GC.Not suitable for non-volatile or thermally labile compounds.[10]Prone to interference from other UV-absorbing compounds, provides no separation capability.[7]

Visualizations

Experimental Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the HPLC purity assessment and provide a decision-making framework for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 270 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for HPLC purity assessment.

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated RP-HPLC method provides a reliable and robust solution for the routine purity assessment of this compound, offering an excellent balance of selectivity, sensitivity, and precision.[2][5] For specialized applications, such as the identification of unknown volatile impurities, complementary techniques like GC-MS are valuable alternatives.[6][10] While UV-Vis spectroscopy can be employed for a quick, preliminary purity check, it lacks the specificity required for comprehensive quality control in pharmaceutical development.[7] The choice of method should always be guided by the specific analytical requirements, including the need for routine quality control versus in-depth impurity profiling. Adherence to method validation guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring data integrity.[12][13]

References

A Comparative Guide to Alternative Reagents for Ethyl 5-nitro-nicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of pharmaceutical and medicinal chemistry, the choice of starting materials is a critical determinant of the efficiency, safety, and overall success of a synthetic route. Ethyl 5-nitro-nicotinate has traditionally served as a valuable building block, primarily as a precursor to 5-amino-nicotinic acid derivatives, which are key intermediates in the synthesis of a variety of bioactive molecules. However, the presence of the nitro group, while synthetically useful, can present challenges, including harsh reduction conditions and potential safety concerns associated with energetic materials. Furthermore, in the context of drug discovery, nitro-containing compounds can be metabolized in vivo to toxic species, making it advantageous to explore alternatives early in the development process.

This guide provides a comprehensive comparison of alternative reagents to this compound. We will explore the synthetic utility of key bioisosteric replacements for the nitro group, including cyano, sulfonyl, and bromo functionalities, attached to the ethyl nicotinate scaffold. The comparison will focus on the critical synthetic transformation: the conversion of these functional groups to the corresponding amine, which is a common precursor for subsequent amide bond formation. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary of Alternatives

The selection of an appropriate alternative to this compound hinges on a variety of factors including the desired reactivity, tolerance of other functional groups in the molecule, and overall synthetic strategy. The primary alternatives considered in this guide are:

  • Ethyl 5-cyano-nicotinate: A versatile intermediate where the cyano group can be readily reduced to an aminomethyl group.

  • Ethyl 5-(chlorosulfonyl)nicotinate and its sulfonamide derivatives: The sulfonyl chloride can be converted to a variety of sulfonamides, which in some cases can be reduced to the corresponding amine.

  • Ethyl 5-bromo-nicotinate: This halo-substituted nicotinate offers a distinct advantage by allowing for the introduction of the amino group through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.

The following sections will delve into a detailed comparison of these alternatives, presenting key performance data in a structured format and providing illustrative experimental protocols.

Comparative Data of Key Transformations

The central theme of this guide is the comparative efficiency of converting the nitro group and its bioisosteric replacements into a functional handle suitable for further elaboration, typically an amine for amide coupling. The following tables summarize the key reaction parameters for the reduction of the nitro and cyano groups, and the amination of the bromo-substituted precursor.

Table 1: Comparison of Reduction/Amination Methods for 5-Substituted Ethyl Nicotinates

Starting MaterialReagent/MethodProductReaction ConditionsYield (%)Reference
This compoundH₂, Pd/CEthyl 5-amino-nicotinateEthanol, rt, 1 atm>95Generic
Ethyl 5-cyano-nicotinateH₂, Raney Ni, NH₃Ethyl 5-(aminomethyl)nicotinateEthanol, 80 °C, 69 bar90[1]
Ethyl 5-bromo-nicotinateBenzophenone imine, Pd₂(dba)₃, BINAP, NaOtBuEthyl 5-(benzhydrylideneamino)nicotinateToluene, 80 °C95Buchwald-Hartwig
Ethyl 5-bromo-nicotinateNH₃, Pd(OAc)₂, JohnPhos, NaOtBuEthyl 5-amino-nicotinateToluene, 100 °C85Buchwald-Hartwig

Table 2: Subsequent Amide Coupling Reaction

Starting AmineCoupling PartnerCoupling ReagentProductReaction ConditionsYield (%)Reference
Ethyl 5-amino-nicotinateAcetic AnhydridePyridineEthyl 5-acetamido-nicotinateDCM, rt>90Generic
Ethyl 5-(aminomethyl)nicotinateAcetyl ChlorideEt₃NEthyl 5-((acetylamino)methyl)nicotinateDCM, 0 °C to rt>90Generic

Signaling Pathways and Experimental Workflows

To visually represent the synthetic transformations and experimental processes discussed, the following diagrams are provided.

experimental_workflow cluster_start Starting Material Selection cluster_reaction Key Transformation cluster_intermediate Amine Intermediate cluster_coupling Amide Coupling cluster_product Final Product start_nitro This compound reduction_nitro Catalytic Hydrogenation start_nitro->reduction_nitro start_cyano Ethyl 5-cyano-nicotinate reduction_cyano Catalytic Hydrogenation start_cyano->reduction_cyano start_bromo Ethyl 5-bromo-nicotinate amination_bromo Buchwald-Hartwig Amination start_bromo->amination_bromo amine_nitro Ethyl 5-amino-nicotinate reduction_nitro->amine_nitro amine_cyano Ethyl 5-(aminomethyl)nicotinate reduction_cyano->amine_cyano amine_bromo Ethyl 5-amino-nicotinate amination_bromo->amine_bromo coupling Amide Bond Formation amine_nitro->coupling amine_cyano->coupling amine_bromo->coupling product Target Amide coupling->product

Figure 1. General experimental workflow for the synthesis of target amides from this compound and its alternatives.

synthetic_pathways cluster_nitro Nitro Route cluster_cyano Cyano Route cluster_bromo Bromo Route cluster_final Final Product Synthesis nitro This compound amine_nitro Ethyl 5-amino-nicotinate nitro->amine_nitro Reduction (e.g., H₂, Pd/C) amide Target Amide amine_nitro->amide Amide Coupling cyano Ethyl 5-cyano-nicotinate amine_cyano Ethyl 5-(aminomethyl)nicotinate cyano->amine_cyano Reduction (e.g., H₂, Raney Ni) amine_cyano->amide Amide Coupling bromo Ethyl 5-bromo-nicotinate amine_bromo Ethyl 5-amino-nicotinate bromo->amine_bromo Amination (e.g., Buchwald-Hartwig) amine_bromo->amide Amide Coupling

Figure 2. Comparative synthetic pathways to a target amide from different 5-substituted ethyl nicotinates.

Experimental Protocols

To provide a practical basis for the comparison, the following are detailed experimental protocols for the key transformations.

Protocol 1: Catalytic Hydrogenation of this compound

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of this compound in ethanol, add 10% Pd/C.

  • The reaction mixture is placed under an atmosphere of hydrogen (typically 1 atm, balloon pressure) and stirred vigorously at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford Ethyl 5-amino-nicotinate, which is often of sufficient purity for the next step.

Protocol 2: Catalytic Hydrogenation of Ethyl 5-cyano-nicotinate

Materials:

  • Ethyl 5-cyano-nicotinate (1.0 eq)

  • Raney Nickel (catalytic amount)

  • Ethanolic ammonia

  • Hydrogen gas (H₂)

Procedure:

  • A solution of Ethyl 5-cyano-nicotinate in ethanolic ammonia is treated with Raney Nickel.

  • The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (e.g., 69 bar) at an elevated temperature (e.g., 80 °C).[1]

  • Reaction progress is monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • After the reaction is complete, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure to yield Ethyl 5-(aminomethyl)nicotinate.

Protocol 3: Buchwald-Hartwig Amination of Ethyl 5-bromo-nicotinate

Materials:

  • Ethyl 5-bromo-nicotinate (1.0 eq)

  • Ammonia source (e.g., ammonia solution or a surrogate like benzophenone imine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, JohnPhos) (2-10 mol%)

  • Strong base (e.g., Sodium tert-butoxide, NaOtBu) (1.5-2.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Add a solution of Ethyl 5-bromo-nicotinate and the ammonia source in anhydrous toluene.

  • The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to give Ethyl 5-amino-nicotinate.

Protocol 4: General Procedure for Amide Coupling

Materials:

  • Ethyl 5-amino-nicotinate or Ethyl 5-(aminomethyl)nicotinate (1.0 eq)

  • Carboxylic acid or Acyl chloride (1.0-1.2 eq)

  • Coupling agent (e.g., EDC, HATU) or Base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

Procedure with a Carboxylic Acid and Coupling Agent:

  • To a solution of the carboxylic acid in an anhydrous solvent, add the coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up typically involves washing with aqueous acid, base, and brine, followed by drying and concentration. The crude product is purified by chromatography or recrystallization.

Procedure with an Acyl Chloride and Base:

  • To a solution of the amine in an anhydrous solvent at 0 °C, add a base (e.g., triethylamine, 1.5 eq).

  • Slowly add the acyl chloride (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete.

  • Work-up and purification are similar to the procedure with a coupling agent.

Conclusion

The choice of a synthetic precursor for 5-amino-nicotinic acid derivatives extends beyond the traditional use of this compound. This guide has demonstrated that Ethyl 5-cyano-nicotinate and Ethyl 5-bromo-nicotinate represent viable and, in many cases, advantageous alternatives.

  • This compound remains a straightforward option for preparing Ethyl 5-amino-nicotinate via catalytic hydrogenation under mild conditions.

  • Ethyl 5-cyano-nicotinate provides access to Ethyl 5-(aminomethyl)nicotinate, offering a one-carbon homologated amine, which can be crucial for structure-activity relationship studies. The reduction, however, typically requires more forcing conditions.

  • Ethyl 5-bromo-nicotinate opens the door to modern, highly efficient palladium-catalyzed amination reactions. The Buchwald-Hartwig amination allows for the direct formation of the C-N bond under relatively mild conditions and with high functional group tolerance, making it a powerful tool in complex molecule synthesis.

Ultimately, the optimal choice of reagent will be dictated by the specific requirements of the synthetic target, the available laboratory infrastructure, and the desired final molecular architecture. By considering the comparative data and protocols presented herein, researchers are better equipped to design and execute more efficient and strategic synthetic routes.

References

Comparative study of different synthetic routes to Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

Ethyl 5-nitro-nicotinate, a key intermediate in the synthesis of various pharmacologically active compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two primary routes: the direct nitration of ethyl nicotinate and the esterification of 5-nitronicotinic acid. The selection of an optimal route is contingent upon factors such as desired yield, reaction time, and availability of starting materials.

Executive Summary of Synthetic Routes

This comparison focuses on two principal methods for the synthesis of this compound.

Route 1: Direct Nitration of Ethyl Nicotinate. This approach involves the direct introduction of a nitro group onto the pyridine ring of ethyl nicotinate. A common method for this transformation is the use of a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction is a standard and effective method for the nitration of various aromatic compounds.

Route 2: Esterification of 5-Nitronicotinic Acid. This alternative pathway begins with the nitration of nicotinic acid to form 5-nitronicotinic acid, which is then esterified with ethanol to yield the final product. The esterification is typically acid-catalyzed, with common catalysts including sulfuric acid or the use of thionyl chloride to form the acyl chloride in situ followed by reaction with ethanol.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes, providing a basis for objective comparison.

ParameterRoute 1: Direct NitrationRoute 2: Esterification of 5-Nitronicotinic Acid
Starting Material Ethyl Nicotinate5-Nitronicotinic Acid
Key Reagents Nitric Acid, Sulfuric AcidEthanol, Sulfuric Acid (or Thionyl Chloride)
Typical Yield ~75-85%~80-90%
Reaction Time 2-4 hours4-6 hours (acid catalysis); 1-2 hours (via acyl chloride)
Reaction Temperature 0-10 °C (nitration)Reflux (acid catalysis); Room Temperature (via acyl chloride)
Purification Method RecrystallizationRecrystallization or Distillation

Experimental Protocols

Route 1: Direct Nitration of Ethyl Nicotinate

Materials:

  • Ethyl nicotinate

  • Concentrated nitric acid (65-70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add ethyl nicotinate to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of ethyl nicotinate in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Route 2: Esterification of 5-Nitronicotinic Acid

Materials:

  • 5-Nitronicotinic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 5-nitronicotinic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or vacuum distillation.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Esterification A1 Ethyl Nicotinate P1 Nitration (HNO₃, H₂SO₄) A1->P1 B1 This compound P1->B1 A2 5-Nitronicotinic Acid P2 Esterification (Ethanol, H₂SO₄) A2->P2 B2 This compound P2->B2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

Both the direct nitration of ethyl nicotinate and the esterification of 5-nitronicotinic acid are viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, desired reaction scale, and acceptable reaction times. The direct nitration route is generally faster, while the esterification route may offer slightly higher yields and avoids the direct handling of large quantities of nitrating agents on the final ester product. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their needs.

A Spectroscopic Comparison of Ethyl 5-nitro-nicotinate and its Precursors: Nicotinic Acid and Ethyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Ethyl 5-nitro-nicotinate and its synthetic precursors, nicotinic acid and ethyl nicotinate. This guide provides a comparative analysis of their spectral data and detailed experimental protocols for their synthesis and characterization.

The synthesis of this compound, a potentially valuable intermediate in pharmaceutical development, begins with the readily available nicotinic acid (Vitamin B3). The synthetic pathway involves the esterification of nicotinic acid to ethyl nicotinate, followed by the nitration of the pyridine ring. Understanding the spectroscopic properties of each compound is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a summary of the key spectroscopic data for nicotinic acid and ethyl nicotinate.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for nicotinic acid and ethyl nicotinate, gathered from various spectral databases.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Nicotinic Acid 3000-2500 (broad), 1705 (strong), 1610, 1590O-H (carboxylic acid), C=O (carboxylic acid), C=C and C=N (aromatic ring)
Ethyl Nicotinate 3050, 2980, 1725 (strong), 1590, 1280C-H (aromatic and aliphatic), C=O (ester), C=N (aromatic ring), C-O (ester)
This compound Data not available in searched resources.Expected peaks: C=O (ester) ~1730, NO₂ (asymmetric) ~1530, NO₂ (symmetric) ~1350

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundSolventH2H4H5H6Other Protons
Nicotinic Acid DMSO-d₆9.05 (s)8.75 (d)7.55 (dd)8.20 (d)13.5 (br s, 1H, COOH)
Ethyl Nicotinate CDCl₃9.22 (d)8.29 (dt)7.40 (dd)8.75 (dd)4.41 (q, 2H, OCH₂), 1.41 (t, 3H, CH₃)
This compound Data not available in searched resources.Predicted shifts: H2, H4, H6 expected to shift downfield due to the electron-withdrawing nitro group.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

CompoundSolventC2C3C4C5C6Other Carbons
Nicotinic Acid DMSO-d₆152.5128.0137.5123.8150.0167.0 (C=O)
Ethyl Nicotinate [1]CDCl₃153.37126.40136.93123.27150.94165.19 (C=O), 61.39 (OCH₂), 14.29 (CH₃)
This compound Data not available in searched resources.Predicted shifts: C5 expected to be significantly deshielded. C2, C4, C6 also expected to shift downfield.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Nicotinic Acid 123106 ([M-OH]⁺), 78 ([M-COOH]⁺)
Ethyl Nicotinate [1]151123 ([M-C₂H₄]⁺), 106 ([M-OC₂H₅]⁺), 78 ([M-COOC₂H₅]⁺)
This compound Data not available in searched resources.Predicted: [M]⁺ at 196. Expected fragments from loss of OC₂H₅, NO₂.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of the title compounds.

1. Synthesis of Ethyl Nicotinate from Nicotinic Acid (Esterification)

  • Materials: Nicotinic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous sodium sulfate, toluene.

  • Procedure:

    • In a round-bottom flask, suspend nicotinic acid (1 equivalent) in absolute ethanol (4 equivalents).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.3 equivalents) with stirring.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain crude ethyl nicotinate.

    • Purify the product by vacuum distillation.

2. Synthesis of this compound from Ethyl Nicotinate (Nitration)

  • Materials: Ethyl nicotinate, concentrated sulfuric acid (98%), fuming nitric acid (or a mixture of concentrated nitric and sulfuric acids), ice, sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add ethyl nicotinate (1 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10°C.

    • To this solution, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until it is slightly basic.

    • Extract the product with ethyl acetate or dichloromethane three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

3. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid (using KBr pellet or ATR) or liquid (as a thin film) sample using an FTIR spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Mass Spectrometry (MS): Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Mandatory Visualization

The synthetic pathway described above can be visualized as a logical progression from the starting material to the final product.

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Ethyl_Nicotinate Ethyl Nicotinate Nicotinic_Acid->Ethyl_Nicotinate Ethanol, H₂SO₄ (Esterification) Ethyl_5_nitro_nicotinate This compound Ethyl_Nicotinate->Ethyl_5_nitro_nicotinate HNO₃, H₂SO₄ (Nitration)

Caption: Synthetic pathway of this compound.

References

Comparative Guide to Validated Analytical Methods for Ethyl 5-Nitro-Nicotinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Analytical Methods

The following table summarizes the typical performance characteristics of different analytical methods used for compounds analogous to Ethyl 5-nitro-nicotinate. It is imperative that these validation parameters are formally established through a dedicated study for this compound.

Analytical TechniqueIllustrative Method DetailsLinearity (R²)Accuracy (% Recovery)Precision (RSD%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Based on a method for nicotine quantification.[1]>0.99998-102%<2%~0.2 µg/mL~0.78 µg/mL
GC-MS Adapted from a method for analyzing flavor compounds and nicotine in e-liquids.[2]>0.9984-113%0.1-11%3-87 ng/mLNot Specified
LC-MS/MS Based on a method for nicotine and cotinine in human serum.[3]>0.9991.5-108.7%<15%0.1 ng/mL0.5 ng/mL
UV-Vis Spectrophotometry Based on a method for pure nicotine estimation.[4]0.99898-101%<2%0.422 µg/ml2.513 µg/ml

Experimental Protocols

The following detailed experimental protocols for the aforementioned analytical techniques can serve as a robust starting point for the development of a method tailored to this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a stability-indicating HPLC method for nicotine.[1]

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A degassed mixture of a suitable buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The isocratic or gradient elution profile would require optimization.

  • Flow Rate: Typically maintained at 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound must be determined, which is anticipated to be in the UV region (e.g., around 260 nm).

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the sample in the mobile phase. Subsequent dilutions are made to concentrations that fall within the linear range of the calibration curve.

  • Validation Parameters to be Established:

    • Linearity: A series of standard solutions of known concentrations should be injected. The peak area is then plotted against concentration to determine the coefficient of determination (R²).

    • Accuracy: Recovery studies should be performed by spiking a placebo matrix with known amounts of the analyte.

    • Precision: Assessed through repeated injections of the same sample on the same day (intraday precision) and on different days (interday precision).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the determination of flavoring additives and nicotine.[2]

  • Instrumentation: A Gas Chromatography system coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for the separation of semi-volatile organic compounds, such as a 30 m x 0.25 mm column with a 0.25 µm film thickness.

  • Carrier Gas: Helium is typically used at a constant flow rate.

  • Injector Temperature: Generally set between 250-280°C.

  • Oven Temperature Program: A temperature gradient is crucial for the effective separation of the analyte from potential impurities. A representative program might start at a lower temperature (e.g., 60°C), hold for a brief period, and then ramp up to a higher temperature (e.g., 280°C).

  • MS Detection: Can be operated in full scan mode for qualitative identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: A straightforward "dilute and shoot" method, where the sample is dissolved in a suitable organic solvent like acetonitrile and injected directly, can be effective.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from the analysis of nicotine and its metabolites.[3]

  • Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer.

  • Column: Depending on the polarity of this compound, either a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reverse-phase column may be appropriate.[3]

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is common.[3]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in the positive mode is often suitable for nitrogen-containing compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be employed for high selectivity and sensitivity, by monitoring a specific precursor-to-product ion transition for the analyte.

  • Sample Preparation: For complex matrices, a sample clean-up step such as liquid-liquid extraction or solid-phase extraction may be required.[3]

UV-Vis Spectrophotometry

This protocol is based on a method for the estimation of pure nicotine.[4]

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the analyte, is stable, and does not absorb in the region of interest (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): This must be determined by scanning a solution of this compound across the UV-Vis spectrum. For analogous compounds, this is often around 260 nm.[5]

  • Procedure:

    • Prepare a stock solution of a known concentration.

    • Generate a series of dilutions to construct a calibration curve.

    • Measure the absorbance of each standard and the sample solution at the determined λmax.

    • Quantify the concentration of the sample using the calibration curve.

  • Limitations: This technique is less specific than chromatographic methods and can be prone to interference from other sample components that absorb at the same wavelength.[6][7]

Visualizations

General Workflow for Analytical Method Validation

G General Workflow for Analytical Method Validation A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantification (LOQ) A->G H Robustness A->H I Validated Method B->I C->I D->I E->I F->I G->I H->I

Caption: A diagram illustrating the key stages in the validation of an analytical method.

This guide provides a foundational comparison of analytical methods that can be adapted for the quantification of this compound. The ultimate choice of method will be dictated by the specific analytical requirements, including desired sensitivity, selectivity, and the complexity of the sample matrix. A comprehensive method validation for this compound is essential to ensure the generation of reliable and accurate data.

References

Safety Operating Guide

Prudent Disposal of Ethyl 5-nitro-nicotinate: A Safety-First Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Ethyl 5-nitro-nicotinate. Developed for researchers, scientists, and drug development professionals, this protocol emphasizes a safety-first approach due to the absence of specific disposal data for this compound. The procedures outlined below are based on best practices for handling nitroaromatic compounds, which are often toxic and may have explosive properties.

Operational Plan: Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step process should be strictly adhered to for the disposal of small quantities of this compound.

1. Hazard Assessment and Personal Protective Equipment (PPE):

  • Before handling, conduct a thorough risk assessment.

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Don the appropriate Personal Protective Equipment (PPE) as detailed in the table below.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect solid this compound waste using non-sparking tools.

    • Place the solid waste into a designated, clean, and compatible hazardous waste container. The container should be robust and sealable.

    • Do not mix with other waste streams, particularly reactive substances, acids, or bases.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, sealed, and properly vented hazardous waste container.

    • Avoid using metal containers for corrosive solutions.

    • Do not mix with incompatible solvents or other chemical wastes.

  • Contaminated Labware:

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

    • Collect the rinsate as hazardous liquid waste.

    • After thorough decontamination, glassware can be washed and reused.

    • Dispose of contaminated disposable items (e.g., gloves, weighing paper) as solid hazardous waste.

3. Container Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • "this compound"

    • An estimate of the quantity

    • The date of accumulation

    • The primary hazards (e.g., "Toxic," "Handle with Caution - Nitroaromatic Compound")

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.

  • Ensure incompatible materials are not stored nearby.

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the EHS or contractor with all relevant information about the waste.

  • Never dispose of this compound down the drain or in the regular trash.

Data Presentation: Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling nitroaromatic compounds. Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental skin contact.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of generating dust or if working outside of a fume hood.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound assess 1. Hazard Assessment - Review available data - Assume properties of nitroaromatic compounds start->assess ppe 2. Don Appropriate PPE - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Respirator (if needed) assess->ppe waste_type 3. Identify Waste Type ppe->waste_type solid 4a. Solid Waste - Use non-sparking tools - Place in labeled container waste_type->solid Solid liquid 4b. Liquid Waste - Collect in sealed container - Do not mix with other wastes waste_type->liquid Liquid contaminated 4c. Contaminated Items - Decontaminate glassware - Dispose of disposables as solid waste waste_type->contaminated Contaminated Labware labeling 5. Label Waste Container - 'HAZARDOUS WASTE' - Chemical Name - Date & Quantity solid->labeling liquid->labeling contaminated->labeling storage 6. Store in Designated Area - Cool, dry, well-ventilated - Away from incompatibles labeling->storage disposal 7. Arrange for Professional Disposal - Contact EHS or licensed contractor storage->disposal end End: Waste Safely Managed disposal->end

Caption: Disposal Decision Workflow for this compound.

Personal protective equipment for handling Ethyl 5-nitro-nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Ethyl 5-nitro-nicotinate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, namely nitroaromatic compounds and nicotinic acid esters. A thorough risk assessment should be conducted before commencing any work. Nitroaromatic compounds are recognized for their potential toxicity and as such, this substance should be handled with extreme care.[1][2]

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any procedure, perform a comprehensive risk assessment specific to the planned experiment.

  • Fume Hood Verification: All handling of this compound must occur within a certified chemical fume hood.[3] Verify that the fume hood is functioning correctly.

  • PPE Inspection: Ensure all required Personal Protective Equipment (PPE) is available, in good condition, and appropriate for handling hazardous chemicals.

  • Emergency Equipment: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling the Compound:

  • Work Area: Conduct all manipulations of the compound well within the sash of the chemical fume hood.

  • Avoid Dust Generation: When handling the solid form, use techniques that minimize the creation of dust.

  • Container Management: Keep the container of this compound tightly sealed when not in use to prevent the release of vapors.

  • Direct Contact Avoidance: Utilize appropriate tools (e.g., spatulas, forceps) to avoid any direct physical contact with the chemical.

3. Post-Handling Procedures:

  • Work Area Decontamination: Thoroughly clean the work area upon completion of the experimental procedure.

  • Equipment Decontamination: Decontaminate all equipment that has been in contact with the chemical.

  • PPE Removal: Carefully remove PPE to prevent self-contamination, with gloves being removed last.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles are essential for protecting against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when there is a risk of splashing.[3][4]
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material offers protection against all chemicals.[3] Nitrile gloves provide good resistance to a variety of chemicals. Double gloving adds an extra layer of safety. For situations with a higher risk of contamination, consider using more robust gloves like neoprene.[3] Always inspect gloves before use and replace them immediately if they become contaminated.[3]
Body Chemical-Resistant Laboratory CoatA lab coat made from a material such as 100% cotton should be worn and kept fully buttoned to protect the skin.[3] Avoid synthetic fabrics that can easily melt or burn.[3]
Feet Closed-Toed, Chemical-Resistant ShoesShoes must completely cover the feet to protect against spills and falling objects. Open-toed shoes are not permitted in the laboratory.[3]
Respiratory Use in a Certified Chemical Fume HoodAll handling of this potentially toxic compound must be carried out within a properly functioning chemical fume hood to minimize the risk of inhalation.[3]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

1. Waste Segregation:

  • Halogenated vs. Non-Halogenated: Collect waste containing halogenated compounds separately from non-halogenated waste streams to ensure proper treatment and to manage disposal costs.[5]

  • Aqueous vs. Organic: Keep aqueous and organic waste streams separate.[5]

  • Solids vs. Liquids: Collect solid and liquid waste in separate, designated containers.

2. Waste Containment:

  • Compatible Containers: Use only non-reactive, clearly labeled containers with secure, tightly sealing caps for waste collection.[5][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents, including the name of the chemical and its approximate concentration.[6]

  • Storage: Store waste containers in a designated and well-ventilated satellite accumulation area.

3. Professional Disposal:

  • Licensed Service: All chemical waste must be disposed of through a licensed professional waste disposal service.[5]

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) department guidelines for chemical waste disposal.

  • Regulatory Compliance: Ensure all disposal practices are in full compliance with local, state, and federal regulations.[5] Under no circumstances should this chemical be discarded in the regular trash or poured down the drain.[5]

Experimental Workflow and Safety Checks

The following diagrams illustrate the standard workflow for handling this compound and the hierarchy of safety checks.

Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment VerifyHood Verify Fume Hood RiskAssessment->VerifyHood InspectPPE Inspect PPE VerifyHood->InspectPPE LocateSafety Locate Safety Equipment InspectPPE->LocateSafety WorkInHood Work in Fume Hood LocateSafety->WorkInHood MinimizeDust Minimize Dust Generation WorkInHood->MinimizeDust SealContainer Keep Container Sealed MinimizeDust->SealContainer AvoidContact Avoid Direct Contact SealContainer->AvoidContact CleanArea Decontaminate Work Area AvoidContact->CleanArea CleanEquip Decontaminate Equipment CleanArea->CleanEquip RemovePPE Properly Remove PPE CleanEquip->RemovePPE WashHands Wash Hands RemovePPE->WashHands SegregateWaste Segregate Waste WashHands->SegregateWaste ContainWaste Contain Waste Securely SegregateWaste->ContainWaste ProfessionalDisposal Professional Disposal ContainWaste->ProfessionalDisposal

Workflow for Handling this compound

SafetyChecks Hierarchy of Safety Controls EngineeringControls Engineering Controls (Fume Hood) AdministrativeControls Administrative Controls (SOPs, Training) EngineeringControls->AdministrativeControls Most Effective PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdministrativeControls->PPE Least Effective

Hierarchy of Safety Controls

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-nitro-nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-nitro-nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.